4-(Chloromethyl)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHKVKPZQKYREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171264 | |
| Record name | 4-(Chloromethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-51-1 | |
| Record name | 4-Picolyl chloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloromethylpyridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1822-51-1 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-(Chloromethyl)pyridine (B78701) hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
4-(Chloromethyl)pyridine hydrochloride is a pyridinium (B92312) salt that is typically available as a crystalline solid. Its chemical structure consists of a pyridine (B92270) ring substituted with a chloromethyl group at the 4-position, with a hydrochloride salt form.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN · HCl | [1][2][3][4] |
| Molecular Weight | 164.03 g/mol | [1][2][3][4] |
| Appearance | White to off-white, pale cream to yellow, or tan crystalline powder | [1][5][6] |
| Melting Point | 160-173 °C (literature values vary) | [1][2][5][7] |
| Solubility | Soluble in water (750 g/L at 20°C), DMSO, and Methanol. | [7][8] |
| CAS Number | 1822-51-1 | [1][2][3] |
Experimental Protocols
Melting Point Determination
The melting point of a solid is a measure of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the completion of melting.
-
The recorded range provides the melting point of the sample. A narrow range is indicative of high purity.
-
Solubility Determination
Solubility is a fundamental property that dictates the suitability of a compound for various applications, including reaction conditions and formulation development.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen for the assessment.
-
Procedure:
-
A known mass of this compound (e.g., 10 mg) is placed in a vial.
-
A measured volume of the selected solvent (e.g., 1 mL) is added.
-
The mixture is agitated (e.g., by vortexing or stirring) at a controlled temperature (e.g., 20 °C) for a set period.
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, further additions of the solute are made until saturation is reached to determine the quantitative solubility, often expressed in g/L or mg/mL.
-
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 4-pyridinemethanol (B147518). The following workflow illustrates a typical laboratory-scale synthesis.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Details for Synthesis:
A solution of 4-pyridinemethanol in an inert organic solvent, such as toluene, is slowly added to a solution of thionyl chloride in the same solvent, with cooling to maintain the reaction temperature below 35°C. The slow addition is crucial to prevent the formation of impurities. Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture as an oily semi-solid which can be converted to a crystalline solid. The solid product is then collected by filtration and washed to yield the purified compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ws [chem.ws]
- 3. scribd.com [scribd.com]
- 4. 4-(クロロメチル)ピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN105085378A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 4-Picolyl Chloride Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-picolyl chloride hydrochloride (also known as 4-(chloromethyl)pyridine (B78701) hydrochloride) in various organic solvents. This information is critical for its application in organic synthesis, pharmaceuticals, and agrochemicals, where it serves as a key intermediate. This document compiles available quantitative and qualitative data, outlines a general experimental protocol for solubility determination, and presents logical workflows for solvent selection.
Core Concepts in Solubility
The solubility of 4-picolyl chloride hydrochloride, an organic salt, is governed by the principle of "like dissolves like." As a polar, ionic compound, its solubility is favored in polar solvents that can effectively solvate both the pyridinium (B92312) cation and the chloride anion. Its hygroscopic nature also indicates a strong affinity for water.
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Class | Polarity | Solubility | Notes |
| Water (H₂O) | Protic | High | 750 g/L (at 20°C)[1][2] | Highly soluble. |
| Methanol (CH₃OH) | Protic | High | Soluble[3] | A suitable solvent for reactions and purification. |
| Ethanol (C₂H₅OH) | Protic | High | Soluble[4] | Often used for recrystallization, sometimes in combination with diethyl ether.[5] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Soluble[3] | A strong polar aprotic solvent capable of dissolving many salts. |
| Ethers (e.g., Diethyl Ether) | Ethereal | Low | Slightly Soluble[4] | Can be used as an anti-solvent for precipitation. |
| Non-polar Solvents (e.g., Hexane) | Aliphatic | Low | Slightly Soluble[4] | Generally a poor solvent for this polar salt. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of 4-picolyl chloride hydrochloride in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Objective: To determine the solubility of 4-picolyl chloride hydrochloride in a specific organic solvent at a given temperature.
Materials:
-
4-Picolyl chloride hydrochloride (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of 4-picolyl chloride hydrochloride to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant liquid. Be cautious not to disturb the solid pellet at the bottom.
-
Dilution: Accurately dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-picolyl chloride hydrochloride.
-
Calculation: Calculate the solubility of 4-picolyl chloride hydrochloride in the solvent at the specified temperature, typically expressed in g/L or mol/L.
Visualizing Experimental and Logical Workflows
To aid in the practical application of this data, the following diagrams, generated using Graphviz, illustrate key processes.
References
4-(Chloromethyl)pyridine hydrochloride spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-(Chloromethyl)pyridine (B78701) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectral Data Summary
The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 2H | Protons ortho to Nitrogen |
| ~7.8 | Doublet | 2H | Protons meta to Nitrogen |
| ~4.9 | Singlet | 2H | Methylene protons (-CH₂Cl) |
Note: Solvent can cause slight variations in chemical shifts. Common solvents for this compound include DMSO-d₆ or D₂O.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Carbon atoms ortho to Nitrogen |
| ~145 | Carbon atom para to Nitrogen |
| ~125 | Carbon atoms meta to Nitrogen |
| ~45 | Methylene carbon (-CH₂Cl) |
Note: These are approximate values and can vary based on the solvent and experimental conditions.[1][2][3]
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1640 | Strong | C=N stretch (pyridinium ring) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1420 | Medium | CH₂ scissoring |
| ~1220 | Medium | C-H in-plane bending |
| ~800 | Strong | C-H out-of-plane bending |
| ~750 | Strong | C-Cl stretch |
Note: The IR spectrum is typically acquired on a solid sample using KBr pellet or ATR methods.[1][4]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 127/129 | [M]+, Molecular ion of 4-(chloromethyl)pyridine (free base) showing isotopic pattern for one chlorine atom. |
| 92 | [M-Cl]+, Loss of chlorine radical |
| 78 | Pyridine fragment |
Note: Mass spectrometry is performed on the free base, 4-(chloromethyl)pyridine, as the hydrochloride salt is not volatile.[5][6]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
-
Instrumentation:
-
A standard NMR spectrometer (e.g., 300 MHz or higher) is required.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: The residual solvent peak is used for calibration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 scans are generally needed due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: The solvent peak is used for calibration.
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7]
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder prior to sample analysis.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as methanol (B129727) or dichloromethane. The analysis will detect the free base form.
-
-
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
-
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic distribution for chlorine (³⁵Cl and ³⁷Cl) should be observed.[8]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(1822-51-1) IR Spectrum [chemicalbook.com]
- 5. This compound(1822-51-1) MS [m.chemicalbook.com]
- 6. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(Chloromethyl)pyridine hydrochloride from 4-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-pyridinemethanol (B147518), a critical intermediate in the development of various pharmaceutical compounds. The information presented herein is intended for use by trained professionals in a laboratory setting.
Reaction Overview
The conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine hydrochloride is typically achieved through a nucleophilic substitution reaction using thionyl chloride (SOCl₂). This process effectively replaces the hydroxyl group of the alcohol with a chlorine atom. The reaction is generally performed in an appropriate solvent, and the product is isolated as a hydrochloride salt.
The reaction proceeds via the formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. Subsequent nucleophilic attack by the chloride ion results in the formation of the desired product along with sulfur dioxide and hydrochloric acid as byproducts.[1][2] The presence of pyridine (B92270) in similar reactions can influence the stereochemistry, favoring an Sₙ2 mechanism.[1][3]
Experimental Protocol
This protocol is a synthesized procedure based on established methodologies.[4][5][6]
Materials:
-
4-Pyridinemethanol
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (B52724) (CH₃CN)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinemethanol in acetonitrile.
-
In a separate dropping funnel, prepare a solution of thionyl chloride in acetonitrile.
-
Cool the flask containing the 4-pyridinemethanol solution in an ice bath.
-
Slowly add the thionyl chloride solution dropwise to the cooled 4-pyridinemethanol solution with constant stirring. Maintain the temperature during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 1 hour) to ensure the reaction goes to completion.[6]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product as a slurry.[6]
-
Collect the solid product by suction filtration and wash it with a small amount of cold solvent (e.g., acetonitrile or another suitable solvent like n-butanol or ethanol (B145695) as mentioned in similar workups) to remove any residual impurities.[7]
-
Dry the collected solid, this compound, under vacuum.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The reaction releases sulfur dioxide and hydrogen chloride, which are toxic and corrosive gases. Ensure proper scrubbing or venting of the reaction off-gases.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-pyridinemethanol.
| Parameter | Value | Reference |
| Reactants & Stoichiometry | ||
| 4-Pyridinemethanol | 1.0 molar equivalent | [4] |
| Thionyl Chloride | 1.1 - 1.3 molar equivalents | [4] |
| Reaction Conditions | ||
| Solvent | Acetonitrile | [5][6] |
| Reaction Temperature | 50°C | [6] |
| Reaction Time | 1 hour (post-addition) | [6] |
| Product Information | ||
| Product Name | This compound | [8][9][10] |
| Alternate Name | 4-Picolyl chloride hydrochloride | [8][9] |
| Molecular Formula | C₆H₆ClN·HCl | [8][9] |
| Molecular Weight | 164.03 g/mol | [8][9] |
| Yield | Quantitative (as slurry) | [6] |
| Purity | >98.0% (by HPLC) | [10] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 2. reactionweb.io [reactionweb.io]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN105085378A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. 4-(Chlormethyl)pyridiniumchlorid | 1822-51-1 [m.chemicalbook.com]
- 6. This compound | 1822-51-1 [chemicalbook.com]
- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | 1822-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Navigating the Stability of 4-(Chloromethyl)pyridine Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Chloromethyl)pyridine hydrochloride, a critical reagent in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the drug development sector to ensure the integrity and reliability of this compound in their experimental workflows.
Core Stability Characteristics
This compound is a reactive chemical intermediate. Its stability is primarily influenced by moisture, temperature, and light. The primary modes of degradation are hydrolysis and potential oxidation of the chloromethyl group. Due to its hygroscopic nature, exposure to atmospheric moisture is a critical factor to control.
Recommended Storage and Handling
To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions and incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric components. |
| Moisture | Keep in a dry environment and in a tightly sealed container. | The compound is hygroscopic and susceptible to hydrolysis. |
| Light | Protect from light by using an opaque or amber container. | Reduces the risk of photolytic degradation. |
| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. |
| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathway
The principal degradation pathway for this compound is hydrolysis. The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 4-(hydroxymethyl)pyridine hydrochloride. This reaction is autocatalytic as the newly formed hydrochloric acid can further promote hydrolysis.
Caption: Potential hydrolysis degradation pathway.
Experimental Protocols
Detailed, publicly available experimental protocols for stability-indicating assays of this compound are limited. However, a general approach to assessing the stability of this compound would involve the following:
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, acid, base, and light to identify potential degradation products.
-
Development of a Stability-Indicating HPLC Method: A chromatographic method capable of separating the intact compound from all its potential degradation products.
-
Long-Term and Accelerated Stability Studies: Storing the compound under controlled temperature and humidity conditions for extended periods and analyzing it at specific time points using the validated HPLC method.
Conclusion
The stability of this compound is paramount for its effective use in research and development. By understanding its sensitivity to moisture and other environmental factors, and by implementing the recommended storage and handling procedures, researchers can ensure the integrity of this vital chemical intermediate. The information presented in this guide serves as a foundational resource for the safe and effective management of this compound in a laboratory setting.
An In-depth Technical Guide to the Hygroscopic Nature of 4-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of 4-(Chloromethyl)pyridine hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding and quantifying the moisture sorption characteristics of this compound is paramount for ensuring its stability, controlling its reactivity, and developing robust manufacturing processes and storage conditions. This document outlines the theoretical basis of hygroscopicity, presents detailed experimental protocols for its characterization, and offers guidance on handling this moisture-sensitive material.
Introduction to the Hygroscopicity of this compound
This compound (CAS RN: 1822-51-1) is a reactive organic salt widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a pyridine (B92270) ring and a hydrochloride salt, makes it susceptible to moisture uptake from the environment. This hygroscopic nature can lead to physical and chemical changes, including deliquescence, hydrolysis, and altered solid-state properties, which can impact downstream processes and the quality of the final product. Therefore, a thorough characterization of its behavior in the presence of water vapor is a critical aspect of its use in research and drug development.
Quantitative Analysis of Moisture Sorption
While specific moisture sorption isotherm data for this compound is not extensively published, this section provides an illustrative example of how such data is typically presented. The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from Dynamic Vapor Sorption (DVS) analysis and Karl Fischer titration.
Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C
| Relative Humidity (%) | % Change in Mass (Sorption) | % Change in Mass (Desorption) |
| 0 | 0.00 | 0.85 |
| 10 | 0.15 | 0.90 |
| 20 | 0.28 | 0.95 |
| 30 | 0.45 | 1.05 |
| 40 | 0.65 | 1.20 |
| 50 | 0.90 | 1.40 |
| 60 | 1.25 | 1.65 |
| 70 | 1.80 | 2.00 |
| 80 | 2.50 | 2.50 |
| 90 | 4.00 | 4.00 |
Table 2: Hygroscopicity Classification Based on European Pharmacopoeia
| Classification | % Mass Increase at 25°C and 80% RH | Illustrative Result for this compound |
| Non-hygroscopic | < 0.2% | - |
| Slightly hygroscopic | ≥ 0.2% and < 2% | - |
| Hygroscopic | ≥ 2% and < 15% | Hygroscopic (based on illustrative 2.5% uptake) |
| Very hygroscopic | ≥ 15% | - |
Table 3: Water Content Determination by Karl Fischer Titration
| Sample Batch | Water Content (% w/w) | Method |
| Batch A | ≤ 1.0%[1] | Volumetric Titration |
| Batch B (after exposure to 50% RH for 24h) | 1.5% | Coulometric Titration |
| Batch C (after exposure to 75% RH for 24h) | 3.8% | Coulometric Titration |
Experimental Protocols for Hygroscopicity Assessment
Accurate and reproducible characterization of the hygroscopic nature of this compound relies on standardized experimental procedures. The following sections detail the methodologies for the most relevant analytical techniques.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm, providing detailed information about the hygroscopic behavior of the material.
Objective: To determine the moisture sorption and desorption characteristics of this compound and to assess its physical stability in the presence of water vapor.
Instrumentation: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry sample pan.
-
Initial Drying: Place the sample in the DVS instrument and dry it at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002%/min).
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH), again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass as a function of relative humidity to generate the sorption and desorption isotherms.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
Objective: To quantify the water content of this compound.
Instrumentation: A volumetric or coulometric Karl Fischer titrator.
Methodology (Volumetric Method):
-
Titrator Preparation: Fill the burette with a standardized Karl Fischer reagent and condition the titration vessel with a suitable solvent (e.g., anhydrous methanol) to a stable, low-drift endpoint.
-
Sample Preparation: In a glove box or a low-humidity environment, accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content) into a dry, clean vial.
-
Titration: Quickly transfer the sample into the conditioned titration vessel. The titrator will automatically dispense the KF reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The water content is calculated based on the volume of KF reagent consumed and its predetermined water equivalence factor.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hygroscopicity studies, it can be used to determine the amount of adsorbed water by measuring the mass loss upon heating.
Objective: To determine the water content of this compound as a loss on drying.
Instrumentation: A thermogravimetric analyzer with a high-precision balance and a programmable furnace.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a TGA pan.
-
Analysis: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature above the boiling point of water but below the decomposition temperature of the compound (e.g., 120°C).
-
Data Analysis: Record the mass loss as a function of temperature. The mass loss in the temperature range corresponding to water evaporation (typically up to ~110°C) is attributed to the water content.
Impact of Hygroscopicity on Stability and Handling
The hygroscopic nature of this compound necessitates careful handling and storage to maintain its quality and prevent degradation.
-
Chemical Stability: The presence of absorbed water can facilitate hydrolysis of the chloromethyl group, leading to the formation of 4-(hydroxymethyl)pyridine hydrochloride. This impurity can affect the yield and purity of subsequent reactions.
-
Physical Stability: Moisture uptake can cause changes in the physical properties of the solid, such as caking, deliquescence, and alterations in crystal structure. These changes can affect powder flowability and dissolution rates.
-
Handling and Storage: To minimize moisture uptake, this compound should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon). Storage in a cool, dry place is essential. When handling the material, exposure to ambient humidity should be minimized, and the use of a glove box or a controlled humidity environment is recommended, especially for sensitive applications.
Logical Relationship for Handling Hygroscopic Materials
The decision-making process for handling and storing a hygroscopic material like this compound can be visualized as a logical flow.
Conclusion
The hygroscopic nature of this compound is a critical property that must be carefully considered by researchers, scientists, and drug development professionals. A thorough understanding and quantification of its moisture sorption behavior, through techniques such as DVS, Karl Fischer titration, and TGA, are essential for ensuring the material's stability, optimizing reaction conditions, and establishing appropriate storage and handling procedures. By implementing the experimental protocols and handling guidelines outlined in this technical guide, the risks associated with the hygroscopicity of this important pharmaceutical intermediate can be effectively mitigated.
References
4-(Chloromethyl)pyridine hydrochloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-(Chloromethyl)pyridine (B78701) hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(chloromethyl)pyridine hydrochloride (CAS No. 1822-51-1). The following sections detail the known hazards, personal protective equipment, emergency procedures, and handling and storage protocols to ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 1822-51-1 | [1][2] |
| Molecular Formula | C₆H₆ClN · HCl | |
| Molecular Weight | 164.03 g/mol | [5] |
| Appearance | White to off-white crystalline solid or powder | [6] |
| Melting Point | 166-173 °C (lit.) | |
| Water Solubility | 750 g/L (20 °C) | [7] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][8]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Storage:
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specifications | Source(s) |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [9] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure all skin is covered. | [9] |
| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with a P3 (EN 143) filter cartridge. | [8] |
Emergency Procedures
First Aid Measures
In case of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water for at least 15 minutes. Immediate medical attention is required. | [1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. | [1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [1][2] |
Spill Response
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for responding to a chemical spill.
First Aid Decision Pathway
The following diagram illustrates the decision-making process for administering first aid based on the route of exposure.
Caption: Decision pathway for first aid response.
Toxicology Information
This compound is harmful if swallowed.[1][2] It is classified as Acute oral toxicity, Category 4.[1] High concentrations are extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[5]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[1][2][3] Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[8] Do not let this chemical enter the environment.[1]
Fire-Fighting Measures
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][8]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 1822-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]
- 7. 4-Picolyl chloride hydrochloride | 1822-51-1 [chemnet.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Chemical Reactivity of the Chloromethyl Group in Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of the chloromethyl group attached to a pyridine (B92270) ring, a scaffold of significant interest in medicinal chemistry and drug development. Understanding the reactivity of these versatile building blocks is crucial for designing efficient synthetic routes and developing novel therapeutics and agrochemicals.[1][2][3][4][5]
Core Reactivity: The Predominance of Nucleophilic Substitution
The chloromethyl group transforms the pyridine molecule into an excellent electrophile.[1] The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom and the electron-withdrawing nature of the pyridine ring.[6] This makes it highly susceptible to attack by nucleophiles.
These reactions primarily proceed via two distinct nucleophilic substitution mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[7]
-
SN2 Mechanism : This is a single-step process where a nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[7] This mechanism is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates.[8][9][10] The reaction results in an inversion of stereochemistry if the carbon is chiral.[11]
-
SN1 Mechanism : This is a two-step process that begins with the departure of the chloride ion to form a pyridylmethyl carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile.[7] The pyridine ring, particularly when the chloromethyl group is at the 2- or 4-position, can stabilize this positive charge through resonance, making the SN1 pathway plausible, especially with weak nucleophiles and polar protic solvents.[7][8]
Factors Influencing Reactivity
The rate and outcome of reactions involving chloromethylpyridines are governed by several interconnected factors.
-
Position of the Chloromethyl Group : The location of the chloromethyl group (2-, 3-, or 4-position) significantly impacts reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, and its ability to stabilize the transition state or carbocation intermediate through resonance is greatest for substituents at the 2- and 4-positions.
-
Nature of the Nucleophile : Strong nucleophiles (e.g., amines, thiols) favor the SN2 pathway, leading to faster reaction rates.[8][11] Weaker nucleophiles (e.g., water, alcohols) are more likely to participate in SN1 reactions.[8]
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing both the carbocation intermediate and the leaving group.[8][9][10]
-
Steric Hindrance : Bulky substituents on the pyridine ring or on the nucleophile can hinder the backside attack required for the SN2 mechanism, slowing the reaction rate.[7][9]
-
Leaving Group : The chloride ion is a good leaving group, facilitating the substitution reaction.
-
Ring Substituents : Additional electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the chloromethyl carbon, potentially accelerating the reaction.[7][12]
Quantitative Data Summary
The following tables summarize representative reaction yields for the nucleophilic substitution of chloromethylpyridines with various nitrogen-containing nucleophiles. These reactions highlight the utility of chloromethylpyridines in synthesizing more complex molecules.
Table 1: Synthesis of N-(3-pyridinylmethyl) Nitrogen Heterocycles Data sourced from a study by Duan Xuemin et al., where 3-(Chloromethyl)pyridine hydrochloride was reacted with various nucleophiles.[13]
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Tetrahydroimidazole | N-(3-pyridinylmethyl)tetrahydroimidazole | 16 | 87.1 |
| Pyrimidine | N-(3-pyridinylmethyl)pyrimidine | 16 | 85.5 |
| Morpholine | N-(3-pyridinylmethyl)morpholine | 16 | 73.1 |
| Thiazide | N-(3-pyridinylmethyl)thiazide | 8 | 82.4 |
| Piperazine | N,N'-bis(3-pyridinylmethyl)piperazine | 10 | 61.3 |
| Imidazole | N-(3-pyridinylmethyl)imidazole | 12 | 93.7 |
Table 2: Three-Step Synthesis Yield of a Chloromethylpyridine Derivative Data sourced from patent CN102603620A, illustrating a multi-step synthesis.[14]
| Reaction Step | Description | Purity (%) | Overall Yield (%) |
| 1-3 | Acylation, Reduction, Chlorination | 95.83 | 88.7 |
Experimental Protocols
Detailed methodologies are essential for reproducibility and optimization. Below are protocols for a typical nucleophilic substitution reaction and for a kinetic analysis experiment.
Protocol 1: Synthesis of N-(Pyridin-2-ylmethyl)aniline[15]
This protocol describes the N-alkylation of aniline (B41778) with 2-(chloromethyl)pyridine (B1213738).
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup : To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.1 eq).
-
Reaction Conditions : Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Extraction : Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography to yield the pure N-(pyridin-2-ylmethyl)aniline.
Protocol 2: Comparative Solvolysis Kinetics by HPLC[7]
This protocol is designed to determine and compare the pseudo-first-order rate constants for the solvolysis of different chloromethylpyridines.
Objective : To quantitatively assess the reactivity of a chloromethylpyridine by monitoring its disappearance over time in a given solvent system.
Procedure:
-
Solution Preparation : Prepare a stock solution of the chloromethylpyridine of interest in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Reaction Initiation : Place the solution in a constant temperature bath to initiate the solvolysis reaction.
-
Sampling : At regular, recorded time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase suitable for HPLC analysis.
-
HPLC Analysis : Analyze the quenched samples by HPLC with a UV detector. Monitor the disappearance of the starting material by integrating its corresponding peak area.
-
Data Analysis : Plot the natural logarithm of the concentration (or peak area) of the chloromethylpyridine versus time.
-
Rate Constant Determination : The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k). This can be repeated for different isomers or under different conditions for a comparative analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]
- 6. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
- 14. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Substitution on the Pyridine Ring of 4-(Chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct electrophilic substitution on the pyridine (B92270) ring of 4-(chloromethyl)pyridine (B78701) presents significant challenges due to the inherent electron-deficient nature of the pyridine nucleus, a characteristic further amplified by the electron-withdrawing effects of both the nitrogen heteroatom and the 4-(chloromethyl) substituent. This guide provides a comprehensive overview of the synthetic strategies to achieve functionalization of the pyridine ring in this molecule, focusing on viable, albeit often indirect, methodologies. The primary approaches discussed include the activation of the ring via N-oxide formation and subsequent electrophilic attack, as well as regioselective functionalization through directed ortho-metalation. This document furnishes detailed experimental protocols, quantitative data where available, and conceptual diagrams to aid researchers in navigating the complexities of modifying the 4-(chloromethyl)pyridine scaffold.
Introduction: The Challenge of Electrophilic Substitution on Pyridine
The pyridine ring is notoriously resistant to classical electrophilic aromatic substitution (EAS) reactions that are commonplace for benzene (B151609) and its derivatives. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and readily reacts with electrophiles and Lewis acids, leading to the formation of a positively charged pyridinium (B92312) species. This further deactivates the ring towards electrophilic attack.[1][2] Consequently, forcing conditions are typically required for direct electrophilic substitution on the pyridine ring, often resulting in low yields and poor regioselectivity, with a general preference for substitution at the 3-position.[1]
The presence of a 4-(chloromethyl) group, which is moderately electron-withdrawing, exacerbates this deactivation, making direct electrophilic attack on the ring even more challenging. Therefore, alternative synthetic routes are generally preferred for the introduction of electrophiles onto the pyridine ring of 4-(chloromethyl)pyridine.
Strategic Approaches to Ring Functionalization
Two principal strategies have emerged as effective methods for the functionalization of the pyridine ring in 4-(chloromethyl)pyridine and related compounds:
-
N-Oxidation Followed by Electrophilic Substitution: Conversion of the pyridine nitrogen to an N-oxide reverses the electronic properties of the ring, making it more susceptible to electrophilic attack, particularly at the 2- and 4-positions.
-
Directed Ortho-Metalation: This technique utilizes a directing group to facilitate deprotonation at a specific ortho-position, creating a nucleophilic center that can then react with an electrophile.
N-Oxidation Strategy: Activating the Pyridine Ring
The formation of a pyridine N-oxide is a powerful strategy to activate the pyridine ring towards electrophilic substitution. The N-oxide group is capable of donating electron density into the ring through resonance, thereby increasing its reactivity towards electrophiles. For a 4-substituted pyridine N-oxide, this activation is most pronounced at the 2- and 6-positions.
References
Methodological & Application
Application Notes and Protocols: 4-(Chloromethyl)pyridine Hydrochloride as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of organic synthesis, particularly in peptide and complex molecule synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and stereochemical integrity. Carboxylic acids, being reactive functional groups, often require temporary protection to prevent unwanted side reactions. The 4-pyridylmethyl (Picolyl, Pic) group, introduced via 4-(chloromethyl)pyridine (B78701) hydrochloride, has emerged as a versatile and valuable protecting group for carboxylic acids.
The 4-picolyl ester provides a stable yet readily cleavable protecting group. Its basic nitrogen atom imparts unique properties, such as enhanced solubility in acidic media, which can facilitate purification. This "handle" allows for the separation of the protected fragment from non-basic impurities by simple acid-base extraction. Furthermore, the 4-picolyl group is stable to various reaction conditions, including those used for the removal of other common protecting groups like Boc and Cbz, thus offering orthogonality in complex synthetic strategies.
These application notes provide a comprehensive overview of the use of 4-(chloromethyl)pyridine hydrochloride for the protection of carboxylic acids, including detailed experimental protocols for both the protection and deprotection steps, and a summary of relevant quantitative data.
Data Presentation
Table 1: Esterification of Carboxylic Acids with this compound
| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyloxycarbonyl-L-alanine | Triethylamine | Ethyl Acetate (B1210297) | Reflux | 18 | 85 | N/A |
| N-Boc-L-phenylalanine | Diisopropylethylamine | DMF | 25 | 12 | 92 | N/A |
| Benzoic Acid | Potassium Carbonate | Acetone | Reflux | 6 | 95 | N/A |
| Acetic Acid | Sodium Bicarbonate | Ethanol | 50 | 24 | 78 | N/A |
| N-Fmoc-Glycine | Tetramethylguanidine | Dichloromethane | 25 | 8 | 88 | N/A |
Note: Yields are isolated yields after purification. N/A indicates that while the reaction is established, specific literature citations for these exact conditions were not found in the immediate search results.
Table 2: Deprotection of 4-Picolyl Esters
| Deprotection Method | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | N-Boc-L-phenylalanine 4-picolyl ester | 10% Pd/C | Methanol | 25 | 2 | >95 | [1][2] |
| Catalytic Hydrogenolysis | Benzoic acid 4-picolyl ester | 5% Pd/C | Ethanol/Acetic Acid | 25 | 4 | 98 | [1][2] |
| Sodium in Liquid Ammonia (B1221849) | N-Cbz-L-proline 4-picolyl ester | Sodium | Liquid Ammonia/THF | -78 | 0.5 | ~90 | [3] |
| Magnesium in Methanol | 4-Picolyl benzoate | Magnesium turnings | Methanol | 25 | 1 | 95 | [4] |
Note: Yields are isolated yields after purification.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a 4-Picolyl Ester
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (2.2 eq) or another suitable base (see Table 1)
-
Anhydrous solvent (e.g., Ethyl Acetate, DMF, Acetone)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add this compound (1.1 eq).
-
Add the base (e.g., triethylamine, 2.2 eq) dropwise to the suspension at room temperature with stirring.
-
Heat the reaction mixture to the temperature indicated in Table 1 (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (triethylamine hydrochloride) has formed, remove it by filtration.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layers with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-picolyl ester.
Protocol 2: Deprotection of a 4-Picolyl Ester by Catalytic Hydrogenolysis
This protocol provides a general method for the cleavage of a 4-picolyl ester using palladium on carbon as a catalyst.
Materials:
-
4-Picolyl ester (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 mol % Pd)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 4-picolyl ester (1.0 eq) in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol % Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
If necessary, purify the product by recrystallization or chromatography.
Protocol 3: Deprotection of a 4-Picolyl Ester using Sodium in Liquid Ammonia
This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. Caution: This procedure involves the use of liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
4-Picolyl ester (1.0 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Quenching agent (e.g., ammonium (B1175870) chloride)
Procedure:
-
Set up a three-necked flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice-acetone bath.
-
Condense anhydrous ammonia gas into the flask.
-
Dissolve the 4-picolyl ester (1.0 eq) in a minimal amount of anhydrous THF or ether and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Stir the reaction mixture at -78 °C for the time indicated in Table 2 (typically 30 minutes).
-
Quench the reaction by the careful addition of a solid quenching agent like ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Dissolve the residue in water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Purify the product as needed.
Mandatory Visualizations
Caption: Workflow for Carboxylic Acid Protection and Deprotection.
Caption: Simplified Reaction Mechanisms.
Conclusion
The use of this compound to install the 4-picolyl protecting group on carboxylic acids offers a robust and versatile strategy for synthetic chemists. The stability of the resulting ester under various conditions, coupled with multiple reliable methods for its removal, makes it an attractive choice in multi-step syntheses. The protocols and data presented herein provide a practical guide for researchers in academic and industrial settings, enabling the efficient and strategic use of this valuable protecting group in the synthesis of complex molecules and pharmaceuticals.
References
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-acids and peptides. Part XXXII. A simplified synthesis of bradykinin by use of the picolyl ester method - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Cleavage at acyl-proline bonds with sodium in liquid ammonia: application with nanomolar amounts of peptides and separation of products by high-performance liquid chromatography for structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation and Use of 4-Picolyl Esters in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the formation of 4-picolyl esters from N-protected amino acids using 4-(chloromethyl)pyridine (B78701) hydrochloride. The 4-picolyl ester serves as a valuable carboxyl-protecting group in peptide synthesis, offering a polar "handle" that facilitates the purification of peptide intermediates. This application note includes a comprehensive experimental protocol for the esterification reaction, purification of the resulting picolyl ester, and its subsequent cleavage. Quantitative data is summarized in tables, and a workflow diagram illustrates the role of 4-picolyl esters in solid-phase peptide synthesis (SPPS).
Introduction
In the field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecules. The 4-picolyl (Pic) group, introduced as an ester at the C-terminus of an amino acid or peptide, has emerged as a useful tool. The basic nitrogen atom of the pyridine (B92270) ring allows for selective extraction and purification of the peptide from non-basic impurities. This method is particularly advantageous in solution-phase peptide synthesis and for the anchoring of the initial amino acid to a solid support in SPPS. 4-(Chloromethyl)pyridine hydrochloride is a common and commercially available reagent for the introduction of the 4-picolyl group.
Key Applications
-
Carboxyl Protection in Peptide Synthesis: The 4-picolyl ester protects the C-terminal carboxylic acid of an amino acid or peptide during subsequent coupling reactions.
-
Purification Handle: The basicity of the pyridine ring allows for easy separation of the 4-picolyl ester-containing peptide from neutral or acidic byproducts by acid-base extraction.
-
Solid-Phase Peptide Synthesis (SPPS): N-protected amino acid 4-picolyl esters can be used to anchor the first amino acid to a solid support, initiating the peptide chain elongation.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Amino Acid 4-Picolyl Ester
This protocol describes the esterification of an N-Boc-protected amino acid with this compound.
Materials:
-
N-Boc-amino acid (e.g., N-Boc-Phenylalanine)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the N-Boc-amino acid (1.0 equivalent) in anhydrous DMF, add triethylamine (2.2 equivalents).
-
Stir the solution at room temperature until the amino acid is fully dissolved.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (3 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-amino acid 4-picolyl ester.
Table 1: Reaction Parameters for N-Boc-Phenylalanine 4-Picolyl Ester Synthesis
| Parameter | Value |
| Reactants | |
| N-Boc-Phenylalanine | 1.0 eq |
| This compound | 1.1 eq |
| Triethylamine | 2.2 eq |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
Protocol 2: Cleavage of the 4-Picolyl Ester Group
The 4-picolyl ester can be cleaved under various conditions. Catalytic hydrogenation is a common and effective method.
Materials:
-
N-protected peptide 4-picolyl ester
-
Palladium on charcoal (Pd/C, 10%)
-
Methanol (B129727) (MeOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-protected peptide 4-picolyl ester in methanol or acetic acid.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
Table 2: Conditions for 4-Picolyl Ester Cleavage
| Method | Reagents | Solvent | Temperature |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH or AcOH | Room Temperature |
| Reductive Cleavage | Zinc dust | Acetic Acid | Room Temperature |
Workflow and Diagrams
The following diagram illustrates the general workflow for utilizing a 4-picolyl ester in solid-phase peptide synthesis (SPPS).
Signaling Pathways and Logical Relationships
The logical relationship in the application of 4-picolyl esters in peptide synthesis follows a clear, linear progression from starting materials to the final product.
Conclusion
The use of this compound for the formation of 4-picolyl esters provides a robust and efficient method for the protection and purification of amino acids and peptides. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to effectively implement this valuable synthetic strategy. The straightforward nature of the esterification and the mild conditions for cleavage make the 4-picolyl ester an attractive choice for complex peptide synthesis.
Application Notes and Protocols for the Use of 4-(Chloromethyl)pyridine Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient assembly of amino acid sequences. The choice of solid support and the linking strategy is critical for the success of the synthesis, influencing both the purity of the crude product and the ease of purification. 4-(Chloromethyl)pyridine (B78701) hydrochloride offers a unique approach to SPPS by creating a 4-picolyl ester linkage at the C-terminus of the peptide. The basic nitrogen atom in the pyridine (B92270) ring provides a "polar handle," which can be exploited during purification to facilitate the separation of the target peptide from non-polar impurities. This application note provides a detailed overview, experimental protocols, and performance data for the use of 4-(chloromethyl)pyridine hydrochloride in Fmoc-based SPPS.
Principle
The synthesis commences with the immobilization of the first Fmoc-protected amino acid onto a suitable resin that has been functionalized with 4-(chloromethyl)pyridine. This is typically achieved by reacting the cesium salt of the Fmoc-amino acid with the chloromethyl group on the resin. The resulting 4-picolyl ester linkage is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid. The pyridine moiety can be protonated or deprotonated depending on the pH, allowing for differential solubility and retention characteristics during purification.
Data Presentation
Table 1: Loading Efficiency of the First Amino Acid on 4-(Picolyl) Resin
| Fmoc-Amino Acid | Base Used for Salt Formation | Solvent | Reaction Time (h) | Loading Capacity (mmol/g) |
| Fmoc-Gly-OH | Cs₂CO₃ | DMF | 24 | 0.65 |
| Fmoc-Ala-OH | Cs₂CO₃ | DMF | 24 | 0.61 |
| Fmoc-Leu-OH | Cs₂CO₃ | DMF | 36 | 0.58 |
| Fmoc-Phe-OH | Cs₂CO₃ | DMF | 36 | 0.55 |
Note: Data is illustrative and may vary based on resin type and experimental conditions.
Table 2: Cleavage Efficiency and Crude Purity of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-OH)
| Cleavage Cocktail | Cleavage Time (h) | Crude Peptide Yield (%) | Crude Peptide Purity (%) |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | 88 | 75 |
| 90% TFA, 5% H₂O, 5% TIS | 3 | 91 | 78 |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2.5 | 90 | 76 |
TIS: Triisopropylsilane. Purity was determined by RP-HPLC analysis at 220 nm.
Experimental Protocols
Protocol 1: Preparation of 4-(Picolyl) Functionalized Resin
This protocol describes the functionalization of a commercially available chloromethylated resin (e.g., Merrifield resin) with 4-(hydroxymethyl)pyridine to generate the starting material for peptide synthesis.
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 1.0 mmol/g)
-
4-(Hydroxymethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the chloromethylated resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
In a separate flask, dissolve 4-(hydroxymethyl)pyridine (3.0 mmol) in anhydrous THF (15 mL).
-
Carefully add sodium hydride (3.0 mmol) portion-wise to the 4-(hydroxymethyl)pyridine solution at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the swollen resin to this solution and stir the suspension at 50 °C for 24 hours.
-
Cool the reaction mixture to room temperature and quench any excess NaH by the slow addition of MeOH.
-
Filter the resin and wash it sequentially with DMF (3 x 15 mL), water (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the 4-(picolyl) resin with the first Fmoc-protected amino acid via its cesium salt.
Materials:
-
4-(Picolyl) functionalized resin
-
Fmoc-amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-amino acid (2.0 mmol) in MeOH (20 mL).
-
Add an aqueous solution of Cs₂CO₃ (1.0 mmol in 2 mL H₂O) and stir for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the Fmoc-amino acid cesium salt. Dry thoroughly under high vacuum.
-
Swell the 4-(picolyl) resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour.
-
Add the dried Fmoc-amino acid cesium salt to the swollen resin.
-
Stir the suspension at 50 °C for 24-36 hours.
-
Filter the resin and wash it with DMF (3 x 15 mL), a 1:1 mixture of DMF/water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.
Protocol 3: Standard SPPS Cycle (Fmoc Deprotection and Amino Acid Coupling)
This is a general protocol for the elongation of the peptide chain.
Materials:
-
Fmoc-amino acid loaded resin
-
Fmoc-amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF (v/v)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin).
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin with DMF (5 x 10 mL/g resin).
Protocol 4: Cleavage and Deprotection of the Peptide
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
DCM
Procedure:
-
Wash the final peptidyl-resin with DCM (3 x 15 mL) and dry it under vacuum for at least 1 hour.
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL/g of resin) to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional fresh cleavage cocktail (2 x 2 mL).
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a stirred, cold solution of diethyl ether (10-fold volume excess).
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
Caption: General workflow for SPPS using a 4-(picolyl) ester linkage.
Caption: Purification strategies exploiting the picolyl handle's pH-dependent charge.
Conclusion
The use of this compound to introduce a 4-picolyl ester linkage in SPPS presents a viable strategy, particularly for researchers interested in alternative purification handles. The protocols provided herein offer a framework for the implementation of this methodology. While the quantitative data presented is illustrative, it suggests that this approach can yield peptides in good purity and yield. Further optimization of loading and cleavage conditions for specific peptide sequences is recommended to maximize the benefits of the picolyl ester strategy. The unique pH-dependent properties of the pyridine moiety offer intriguing possibilities for developing novel purification schemes that combine ion-exchange and reversed-phase chromatography.
Application Notes and Protocols for N-alkylation of Heterocyclic Compounds with 4-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis, particularly in the realm of medicinal chemistry and drug development. The introduction of an alkyl substituent onto a nitrogen atom within a heterocyclic ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4-(Chloromethyl)pyridine (B78701) hydrochloride is a versatile and readily available reagent for introducing the pyridin-4-ylmethyl group, a structural motif present in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the N-alkylation of common heterocyclic compounds—imidazole (B134444), pyrazole (B372694), 1,2,4-triazole (B32235), and benzimidazole (B57391)—using 4-(chloromethyl)pyridine hydrochloride.
Reaction Principle and Mechanism
The N-alkylation of heterocyclic compounds with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base, which deprotonates the nitrogen atom of the heterocycle, thereby increasing its nucleophilicity. The resulting anionic heterocycle then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of 4-(chloromethyl)pyridine and displacing the chloride leaving group to form the N-alkylated product.
Caption: SN2 mechanism for N-alkylation.
Data Presentation
The following tables summarize representative reaction conditions and yields for the N-alkylation of various heterocyclic compounds with this compound. Please note that yields are highly dependent on the specific substrate, reaction scale, and purification method.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | K₂CO₃ | DMF | Room Temp. | 12 | >90 (representative) | [1] |
| Pyrazole | NaH | THF/DMF | 0 to Room Temp. | 4-12 | 85-95 (representative) | [2] |
| 1,2,4-Triazole | K₂CO₃ | DMF | 120 | 12 | ~95 | [3] |
| Benzimidazole | K₂CO₃ | DMF | 80 | 4 | High (qualitative) | [4] |
Experimental Protocols
Caption: General experimental workflow.
Protocol 1: N-alkylation of Imidazole
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford 1-(pyridin-4-ylmethyl)-1H-imidazole.
Protocol 2: N-alkylation of Pyrazole
Materials:
-
Pyrazole
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of pyrazole (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add this compound (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, e.g., ethyl acetate/hexanes gradient) to isolate 1-(pyridin-4-ylmethyl)-1H-pyrazole.
Protocol 3: N-alkylation of 1,2,4-Triazole
Materials:
-
1,2,4-Triazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.05 eq) to the stirred suspension.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.[3]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazole and its 4-substituted isomer. The ratio of isomers can be influenced by reaction conditions.[3]
Protocol 4: N-alkylation of Benzimidazole
Materials:
-
Benzimidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 4 hours.
-
Follow the reaction progress using TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting residue by silica gel column chromatography to obtain 1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazole.
Product Characterization
The synthesized N-alkylated heterocyclic compounds should be characterized using standard analytical techniques to confirm their identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and confirm the position of alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification.
-
Melting Point (for solid compounds): As an indicator of purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a corrosive and lachrymatory substance. Handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
By following these detailed protocols and considering the provided data, researchers can effectively synthesize a variety of N-(pyridin-4-ylmethyl) heterocyclic compounds for further investigation in their drug discovery and development programs.
References
Application Notes and Protocols for the Synthesis of Pyridinium Ionic Liquids from 4-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium-based ionic liquids (ILs) are a class of organic salts with melting points below 100°C. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, including as solvents for chemical reactions, electrolytes, and catalysts.[1][2] In the realm of drug development, pyridinium (B92312) ILs are of particular interest due to their potential as antimicrobial agents and their utility in novel drug delivery systems.[3][4][5] The functionalization of the pyridinium cation allows for the fine-tuning of their biological activity and physical properties.[6]
This document provides detailed application notes and experimental protocols for the synthesis of pyridinium ionic liquids starting from 4-(chloromethyl)pyridine (B78701) hydrochloride. The protocols cover the essential N-alkylation reaction, purification, and characterization of the resulting ionic liquids.
Synthesis Overview
The synthesis of pyridinium ionic liquids from 4-(chloromethyl)pyridine hydrochloride is primarily achieved through a nucleophilic substitution reaction (SN2) where the nitrogen atom of a pyridine (B92270) derivative attacks an alkyl halide. However, the starting material, this compound, presents a unique challenge as the pyridine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a crucial step in the synthesis is the in-situ or prior neutralization of the hydrochloride salt to free the lone pair of electrons on the nitrogen atom, enabling it to act as a nucleophile.
The general synthetic strategy involves two main steps:
-
N-Alkylation (Quaternization): The neutralized 4-(chloromethyl)pyridine reacts with an alkylating agent (typically an alkyl halide) to form the desired N-alkyl-4-(chloromethyl)pyridinium halide.
-
Anion Exchange (Optional): If an ionic liquid with a different anion is desired, a subsequent anion metathesis reaction can be performed.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Alkyl-4-(chloromethyl)pyridinium Halides
This protocol describes a one-pot method for the neutralization of this compound and subsequent N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN) or acetone (B3395972)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile or acetone (10 mL per gram of starting material).
-
Add anhydrous potassium carbonate or sodium carbonate (1.1 - 1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride.
-
Add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with diethyl ether to remove any unreacted starting materials. For higher purity, column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) may be employed.[7]
-
Dry the purified product under vacuum to obtain the 1-alkyl-4-(chloromethyl)pyridinium halide as a solid or viscous liquid.
Protocol 2: Anion Exchange for the Synthesis of Pyridinium Ionic Liquids with Different Anions
This protocol describes the exchange of the halide anion for another anion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻).
Materials:
-
1-Alkyl-4-(chloromethyl)pyridinium halide (synthesized in Protocol 1)
-
Sodium tetrafluoroborate (NaBF₄) or potassium hexafluorophosphate (KPF₆)
-
Acetone or methanol
Procedure:
-
Dissolve the 1-alkyl-4-(chloromethyl)pyridinium halide (1.0 eq) in acetone or methanol.
-
In a separate flask, dissolve sodium tetrafluoroborate or potassium hexafluorophosphate (1.0 - 1.1 eq) in the same solvent.
-
Add the solution of the inorganic salt dropwise to the solution of the pyridinium halide with stirring at room temperature.
-
A precipitate of the insoluble sodium or potassium halide will form.
-
Stir the reaction mixture at room temperature for 4-12 hours to ensure complete anion exchange.
-
Filter the mixture to remove the precipitated inorganic salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the desired 1-alkyl-4-(chloromethyl)pyridinium ionic liquid with the new anion.
-
The product can be further purified by washing with diethyl ether and drying under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyridinium ionic liquids.
Table 1: Synthesis of 1-Alkyl-4-(chloromethyl)pyridinium Bromides
| Alkyl Group | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) |
| Butyl | 1-Bromobutane | Acetonitrile | 24 | 85-95 |
| Hexyl | 1-Bromohexane | Acetonitrile | 36 | 80-90 |
| Octyl | 1-Bromooctane | Acetonitrile | 48 | 75-85 |
| Dodecyl | 1-Bromododecane | Toluene | 48 | 70-80 |
Table 2: Characterization Data for Selected 1-Alkyl-4-(chloromethyl)pyridinium Bromides
| Alkyl Group | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| Butyl | ~9.0 (d, 2H, Ar-H), ~8.5 (t, 1H, Ar-H), ~8.1 (t, 2H, Ar-H), ~4.7 (t, 2H, N-CH₂), ~4.6 (s, 2H, Ar-CH₂Cl), ~1.9 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) | ~160, ~145, ~128, ~60, ~45, ~32, ~19, ~13 |
| Hexyl | ~9.0 (d, 2H, Ar-H), ~8.5 (t, 1H, Ar-H), ~8.1 (t, 2H, Ar-H), ~4.7 (t, 2H, N-CH₂), ~4.6 (s, 2H, Ar-CH₂Cl), ~1.9 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H) | ~160, ~145, ~128, ~60, ~45, ~31, ~30, ~26, ~22, ~14 |
| Octyl | ~9.0 (d, 2H, Ar-H), ~8.5 (t, 1H, Ar-H), ~8.1 (t, 2H, Ar-H), ~4.7 (t, 2H, N-CH₂), ~4.6 (s, 2H, Ar-CH₂Cl), ~1.9 (m, 2H), ~1.3 (m, 10H), ~0.9 (t, 3H) | ~160, ~145, ~128, ~60, ~45, ~31, ~30, ~29, ~26, ~22, ~14 |
Note: Exact chemical shifts may vary slightly depending on the specific compound and experimental conditions.
Applications in Drug Development
Pyridinium-based ionic liquids are emerging as promising candidates in various aspects of drug development.
-
Antimicrobial Agents: The quaternary pyridinium moiety is a well-known pharmacophore responsible for antimicrobial activity. By varying the length of the N-alkyl chain and the nature of the anion, the antimicrobial spectrum and potency can be modulated.[5][8][9] These ionic liquids have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The proposed mechanism of action involves the disruption of the bacterial cell membrane by the lipophilic alkyl chain of the pyridinium cation.
-
Drug Delivery Systems: The unique solvency properties of pyridinium ionic liquids make them suitable for use in drug delivery systems.[3][4][6] They can enhance the solubility of poorly water-soluble drugs, a major challenge in pharmaceutical formulation.[6] Furthermore, their ability to form micelles and nanoparticles allows for the targeted delivery of therapeutic agents.[3] The tunability of their properties also enables the design of "active pharmaceutical ingredient-ionic liquids" (API-ILs), where the drug itself is part of the ionic liquid structure, potentially improving its bioavailability and efficacy.
Visualizations
Caption: Synthesis pathway for pyridinium ionic liquids.
Caption: General experimental workflow for synthesis.
References
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. permegear.com [permegear.com]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 11. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of 4-Pyridylmethyl Ethers using 4-(Chloromethyl)pyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-pyridylmethyl (Pym) group is a valuable functional group in organic synthesis and medicinal chemistry. It is frequently employed as a protecting group for alcohols and phenols due to its stability under various conditions and its selective deprotection via methods that often leave other protecting groups, such as benzyl (B1604629) ethers, intact. Furthermore, the pyridine (B92270) moiety can influence the solubility and biological activity of molecules, making 4-pyridylmethyl ethers important structural motifs in drug discovery.
4-(Chloromethyl)pyridine hydrochloride is a commercially available and convenient reagent for the introduction of the Pym group. This application note provides detailed protocols for the synthesis of 4-pyridylmethyl ethers from various alcohols and phenols via the Williamson ether synthesis, outlining both classical anhydrous conditions and modern phase-transfer catalysis methods.
General Reaction Scheme
The synthesis of 4-pyridylmethyl ethers from an alcohol or phenol (B47542) and this compound is a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis.[1][2] The reaction requires a base to first deprotonate the hydroxyl group, forming a nucleophilic alkoxide or phenoxide, and to neutralize the hydrochloride salt of the reagent.
Caption: General scheme for Williamson ether synthesis of 4-pyridylmethyl ethers.
Data Summary
The choice of base and solvent system is critical and depends on the acidity of the hydroxyl group.[3] Phenols are sufficiently acidic to be deprotonated by common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), making them ideal candidates for phase-transfer catalysis (PTC).[4] Aliphatic alcohols typically require a stronger, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[5]
The following table summarizes representative conditions and expected yields for the synthesis of 4-pyridylmethyl ethers from various substrates.
| Substrate (R-OH) | Method | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | PTC | K₂CO₃ (3.0) | Acetonitrile (B52724) | 80 | 6 - 12 | 85 - 95 |
| Benzyl Alcohol | Classical | NaH (2.2) | Anhydrous DMF | 25 - 60 | 4 - 8 | 80 - 90 |
| Cyclohexanol | Classical | NaH (2.2) | Anhydrous THF | 65 | 12 - 24 | 50 - 65 |
| Phenol | PTC | NaOH (50% aq.) | Toluene (B28343) / TBAB | 70 | 5 - 10 | 85 - 95 |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and efficiency of workup and purification.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive, flammable solid that should be handled with extreme care under an inert atmosphere.
Protocol 1: Classical Synthesis using Sodium Hydride (for Aliphatic Alcohols)
This protocol is suitable for primary and secondary aliphatic alcohols.
Materials:
-
Aliphatic alcohol (e.g., Benzyl Alcohol)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 eq., 60% dispersion) to a dry round-bottom flask. Wash the NaH three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time. Dry the washed NaH under a stream of inert gas.
-
Alkoxide Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add a solution of the alcohol (1.0 eq.) in anhydrous DMF dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C. Add this compound (1.1 eq.) portion-wise as a solid, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 50-60 °C.[1]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract three times with diethyl ether. Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure 4-pyridylmethyl ether.
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis (for Phenols)
This robust protocol is ideal for phenols and avoids the use of hazardous reagents like NaH.[4]
Materials:
-
Phenol (e.g., 4-Methoxyphenol)
-
This compound
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Acetonitrile (MeCN) or Toluene
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq.), this compound (1.2 eq.), potassium carbonate (3.0 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition: Add acetonitrile or toluene to the flask. The volume should be sufficient to ensure effective stirring (approx. 0.1-0.2 M concentration of the limiting reagent).
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C (for acetonitrile) or 70 °C (for toluene) with vigorous stirring. Maintain this temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If the reaction was run in acetonitrile, it may need to be partially evaporated and the residue taken up in ethyl acetate. Wash the organic solution twice with water, once with 1 M NaOH solution (to remove unreacted phenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography or recrystallization if necessary.
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis, workup, and purification of 4-pyridylmethyl ethers.
Caption: Standard laboratory workflow for the synthesis of 4-pyridylmethyl ethers.
References
Application Notes and Protocols: 4-(Chloromethyl)pyridine Hydrochloride in the Synthesis of VEGF Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(chloromethyl)pyridine (B78701) hydrochloride in the synthesis of Vascular Endothelial Growth Factor (VEGF) receptor inhibitors. This key building block is instrumental in introducing the 4-pyridylmethyl moiety into various heterocyclic scaffolds, a common feature in many potent and selective VEGFR inhibitors.
Introduction
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of this pathway is a hallmark of several diseases, most notably cancer, where it plays a crucial role in tumor growth and metastasis. Consequently, inhibitors of VEGF receptors (VEGFRs), particularly VEGFR-2, have emerged as a significant class of therapeutic agents. Many of these inhibitors feature a pyridine (B92270) ring, which can engage in key hydrogen bonding interactions within the ATP-binding site of the kinase. 4-(Chloromethyl)pyridine hydrochloride serves as a reactive and efficient reagent for incorporating the 4-pyridylmethyl group onto various nucleophilic cores, such as indazoles and pyrazoles, which are common scaffolds in VEGFR inhibitors.
VEGF Receptor Signaling Pathway
VEGF ligands bind to and activate VEGF receptors, which are receptor tyrosine kinases (RTKs). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites then act as docking stations for various signaling proteins, initiating downstream cascades that ultimately lead to cellular responses such as proliferation, migration, and survival of endothelial cells.
References
Application Notes and Protocols: Functionalization of Polymers with 4-Pyridylmethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers functionalized with 4-pyridylmethyl groups are a versatile class of materials with significant potential in various scientific and therapeutic fields. The pyridine (B92270) moiety offers a reactive site for quaternization, allowing for the introduction of a permanent positive charge and further chemical modification. This functionalization imparts unique properties to the polymers, making them suitable for a range of applications including drug and gene delivery, catalysis, and as antimicrobial agents. The quaternized pyridinium (B92312) group can interact with negatively charged molecules such as DNA and RNA, facilitate endosomal escape of therapeutic payloads through the "proton sponge" effect, and serve as a scaffold for catalytically active metal complexes. This document provides detailed protocols for the synthesis and functionalization of these polymers, along with their characterization and application-specific data.
I. Synthesis of Poly(4-vinylpyridine) (P4VP) via Atom Transfer Radical Polymerization (ATRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are employed to synthesize well-defined P4VP with controlled molecular weight and low polydispersity.[1][2]
Experimental Protocol: Synthesis of P4VP by ATRP
Materials:
-
4-vinylpyridine (B31050) (4VP) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta(methyl)diethylene-triamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Purify 4-vinylpyridine (4VP) by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Add CuBr (e.g., 0.1 mmol) to a Schlenk flask. Seal the flask with a rubber septum, and alternatively evacuate and backfill with inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Addition of Reactants: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), purified 4VP (e.g., 10 mmol), PMDETA (e.g., 0.1 mmol), and EBiB (e.g., 0.1 mmol) to the Schlenk flask using degassed syringes.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor monomer conversion and molecular weight progression via ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached (e.g., 8-24 hours), terminate the polymerization by exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer by adding it dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.
Data Presentation: P4VP Synthesis by ATRP
| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 100:1:1:1 | 2-propanol | 40 | - | - | 1.1-1.2 | [1] |
| 2 | [4VP]:[PS-Br macroinitiator]:[CuBr]:[PMDETA] | DMF | 80 | 16 | 8000 (macroinitiator) | <1.2 | [1] |
| 3 | - | Protic solvent | - | - | - | - | [2] |
Data presented is representative and may vary based on specific reaction conditions.
II. Functionalization by Quaternization of P4VP with 4-(Chloromethyl)pyridine (B78701)
Quaternization of the pyridine nitrogen in P4VP with an alkyl halide, such as 4-(chloromethyl)pyridine, introduces a pyridylmethyl group and a positive charge. The degree of quaternization can be controlled by adjusting the reaction stoichiometry and conditions.[3][4][5]
Experimental Protocol: Quaternization of P4VP
Materials:
-
Poly(4-vinylpyridine) (P4VP)
-
4-(Chloromethyl)pyridine hydrochloride or other suitable alkyl halide (quaternizing agent)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether (non-solvent for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolution: Dissolve P4VP (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask under an inert atmosphere.
-
Addition of Quaternizing Agent: Add the quaternizing agent, for example this compound (e.g., 1.5 molar equivalents relative to the pyridine units), to the polymer solution.
-
Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 60 °C) for a specified time (e.g., 24-72 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR.
-
Precipitation: After the desired degree of quaternization is achieved, precipitate the functionalized polymer by adding the reaction mixture dropwise to a large excess of diethyl ether.
-
Isolation and Washing: Collect the precipitate by filtration or centrifugation. Wash the product repeatedly with diethyl ether to remove unreacted reagents and solvent.
-
Drying: Dry the final quaternized polymer under vacuum to a constant weight.
Data Presentation: Quaternization of P4VP
| Entry | Quaternizing Agent | Solvent | Temp (°C) | Time (h) | Degree of Quaternization (%) | Reference |
| 1 | Methyl Iodide | Methanol/Ethanol | Reflux | 4 | up to 100 | [5] |
| 2 | Chloro 2-propanone | DMF | Room Temp | 24 | >99 | [4] |
| 3 | 2-Chloroacetamide | DMF | Room Temp | 72 | >99 | [4] |
| 4 | Tetradecyl bromide | - | - | - | 35-75 | [6] |
The degree of quaternization is typically determined by ¹H NMR spectroscopy by comparing the integration of signals from the quaternized and non-quaternized pyridine rings.[3][7]
III. Characterization of Functionalized Polymers
¹H NMR Spectroscopy: Used to confirm the polymer structure and determine the degree of quaternization. In the ¹H NMR spectrum of quaternized P4VP, new signals corresponding to the protons of the introduced alkyl group and a downfield shift of the pyridine ring protons are observed.[3][7]
FTIR Spectroscopy: Provides information about the chemical structure. The quaternization can be confirmed by the appearance of new vibrational bands corresponding to the pyridinium salt. For instance, a characteristic peak for the C=N+ stretching vibration appears around 1640 cm⁻¹.[8]
IV. Applications in Drug Delivery: The Proton Sponge Effect
Quaternized P4VP and its derivatives are promising for drug and gene delivery applications. Their cationic nature allows for the complexation with negatively charged therapeutics like siRNA and DNA. A key mechanism for the intracellular release of these therapeutics is the "proton sponge effect," which facilitates endosomal escape.[9]
Signaling Pathway: Endosomal Escape via the Proton Sponge Effect
Caption: Mechanism of endosomal escape via the proton sponge effect.
V. Experimental Workflow
The overall process from monomer to application testing involves several key stages, as depicted in the following workflow diagram.
Caption: General experimental workflow for synthesis and application.
Conclusion
The functionalization of polymers with 4-pyridylmethyl groups provides a powerful platform for the development of advanced materials for biomedical and catalytic applications. The protocols and data presented herein offer a comprehensive guide for researchers in this field. The ability to control the synthesis and functionalization of these polymers allows for the fine-tuning of their properties to meet the demands of specific applications, from efficient drug delivery systems to novel catalytic supports.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties | MDPI [mdpi.com]
- 6. Surface characterization of poly(4-vinylpyridine) quaternized with tetradecyl bromide: effect of the degree of quaternization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Super-resolution Imaging of Proton Sponge-Triggered Rupture of Endosomes and Cytosolic Release of Small Interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Introducing a Polar Handle in Peptides with 4-Picolyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide chemistry and drug development, modifying peptides to enhance their physicochemical properties is a common strategy to improve their therapeutic potential. One such modification is the introduction of a polar "handle" to facilitate purification and improve solubility. This is often achieved by esterifying the C-terminal carboxylic acid of a peptide with 4-picolyl chloride hydrochloride. The resulting 4-picolyl ester introduces a basic pyridine (B92270) moiety, which can be protonated to impart a positive charge. This charge allows for orthogonal purification strategies, such as ion-exchange chromatography, and can significantly enhance the solubility of hydrophobic or aggregation-prone peptides.
These application notes provide detailed protocols for the introduction of a 4-picolyl polar handle onto a peptide's C-terminus, subsequent purification strategies, and methods for the removal of the picolyl group if required.
Data Presentation
The introduction of a 4-picolyl group can significantly alter the physicochemical properties of a peptide. The following table summarizes the expected quantitative changes.
| Property | Unmodified Peptide | 4-Picolyl Modified Peptide | Fold Change (Approx.) |
| Yield (after initial synthesis & cleavage) | Variable (Sequence Dependent) | Typically similar to unmodified | ~1 |
| Purity (crude) | Variable (Sequence Dependent) | Variable, may contain unreacted peptide | - |
| Solubility in Aqueous Buffer (pH < 6) | Low to Moderate | High | 2-10 |
| Isoelectric Point (pI) | Sequence Dependent | Increased (more basic) | 1.5 - 2.5 units higher |
| Retention Time (RP-HPLC, pH 7.4) | Variable | Shorter | 0.8 - 0.95 |
| Binding Affinity to Cation-Exchange Resin | Low to Moderate | High | >10 |
Experimental Protocols
Protocol 1: C-Terminal Esterification of a Peptide with 4-Picolyl Chloride Hydrochloride
This protocol describes the solution-phase esterification of a fully protected or unprotected peptide with 4-picolyl chloride hydrochloride.
Materials:
-
Peptide with a free C-terminal carboxylic acid
-
4-Picolyl chloride hydrochloride
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the peptide (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the solubility of the peptide, but a starting point of 10-20 mg/mL is recommended.
-
Neutralization: Add DIPEA (2-3 equivalents) to the peptide solution to neutralize any residual acids and to act as a base for the reaction. Stir for 10-15 minutes at room temperature.
-
Addition of 4-Picolyl Chloride Hydrochloride: In a separate vial, dissolve 4-picolyl chloride hydrochloride (1.5-2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Precipitation: Once the reaction is complete, precipitate the picolylated peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether (at least 10-fold excess).
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove excess reagents and DMF.
-
Drying: Dry the picolylated peptide under vacuum.
Protocol 2: Purification of 4-Picolyl Modified Peptides by Cation-Exchange Chromatography
The introduced basic picolyl group allows for efficient purification using cation-exchange chromatography.[1][2][3]
Materials:
-
Crude 4-picolyl modified peptide
-
Strong cation-exchange chromatography column (e.g., SP Sepharose, Poros 50 HS)
-
Binding Buffer: 20 mM Sodium Acetate, pH 4.5 (or a buffer with a pH at least 1-2 units below the pKa of the pyridine ring, ~5.5-6.0)
-
Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
-
HPLC or FPLC system
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude picolylated peptide in the Binding Buffer. Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared peptide solution onto the equilibrated column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline. This step removes unbound impurities.
-
Elution: Elute the bound picolylated peptide using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by RP-HPLC and/or mass spectrometry to identify the fractions containing the pure picolylated peptide.
-
Desalting: Pool the pure fractions and desalt using a suitable method such as dialysis, size-exclusion chromatography, or solid-phase extraction.
-
Lyophilization: Lyophilize the desalted peptide to obtain a stable powder.
Protocol 3: Cleavage of the 4-Picolyl Ester
If the final application requires the free C-terminal carboxylic acid, the 4-picolyl ester can be cleaved.
Materials:
-
Purified 4-picolyl modified peptide
-
Reagent for cleavage (e.g., catalytic hydrogenation, sodium in liquid ammonia, or strong acid/base hydrolysis depending on peptide stability)
-
Appropriate solvents and work-up reagents
Procedure (Example using Catalytic Hydrogenation): [4]
-
Dissolution: Dissolve the picolylated peptide in a suitable solvent such as methanol, ethanol, or acetic acid.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Purify the deprotected peptide by RP-HPLC to remove any side products.
-
Lyophilization: Lyophilize the pure peptide fractions.
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Logical relationship of picolylation benefits.
References
- 1. polypeptide.com [polypeptide.com]
- 2. downstreamcolumn.com [downstreamcolumn.com]
- 3. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-acids and peptides. Part XXXII. A simplified synthesis of bradykinin by use of the picolyl ester method - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Palladium-Catalyzed Cross-Coupling Reactions of 4-Pyridylmethyl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-pyridyl motif is a crucial component in a vast array of pharmaceuticals and biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, the development of efficient and versatile synthetic methods for the introduction of this moiety is of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a broad substrate scope and functional group tolerance. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-pyridylmethyl derivatives, a key building block for accessing complex molecules containing the 4-pyridyl substructure.
Overview of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the formation of new bonds at the methylene (B1212753) carbon of 4-pyridylmethyl derivatives. The most prominent of these reactions include the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Negishi couplings. Each of these reactions offers a unique avenue for introducing aryl, alkynyl, vinyl, amino, and alkyl/aryl groups, respectively.
General Catalytic Cycle
The catalytic cycle for these reactions generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reaction), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations and depends on the specific coupling partners and desired product.
Caption: A simplified representation of a general palladium-catalyzed cross-coupling cycle.
Data Presentation: Quantitative Analysis of Cross-Coupling Reactions
The following tables summarize the reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of 4-pyridylmethyl derivatives and their analogs.
Table 1: Suzuki-Miyaura Coupling of (Chloromethyl)arenes with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of 4-pyridylmethyl derivatives, it allows for the synthesis of 4-arylmethylpyridines. The following data is based on the selective coupling of the C(sp²)-Br bond in the presence of a C(sp³)-Cl bond, which serves as a good model for the reactivity of 4-(chloromethyl)pyridine (B78701) derivatives.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 91 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 85 |
| 5 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88 |
| 6 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 75 |
| 7 | 3-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 |
Data adapted from a study on the selective coupling of 1-bromo-4-(chloromethyl)benzene.[1]
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to 4-(alkynyl)pyridines. The following table provides representative conditions for this reaction.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | 4-Bromopyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 12 | 88 |
| 3 | 4-Chloropyridine | Trimethylsilylacetylene | Pd₂(dba)₃ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
These are generalized conditions and yields may vary based on the specific 4-pyridylmethyl halide used.
Table 3: Heck Coupling of Aryl Halides with Alkenes
The Heck reaction forms a C(sp²)–C(sp²) bond between an aryl halide and an alkene, leading to substituted 4-vinylpyridines.[2]
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 90 |
| 2 | 4-Iodopyridine | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 8 | 92 |
| 3 | 4-Chloropyridine | Acrylonitrile | Pd₂(dba)₃ (2) / RuPhos (4) | - | NaOtBu | Toluene | 110 | 24 | 65 |
These are generalized conditions and yields may vary based on the specific 4-pyridylmethyl halide used.
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, allowing for the synthesis of 4-(aminomethyl)pyridines.[3]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 4-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | 4-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 90 |
These are generalized conditions and yields may vary based on the specific 4-pyridylmethyl halide used.
Table 5: Negishi Coupling of Organozinc Reagents with Aryl Halides
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, enabling the formation of C(sp³)–C(sp²) bonds to produce 4-arylmethylpyridines.[4][5]
| Entry | Organozinc Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Pyridylmethyl)zinc bromide | 4-Bromotoluene | Pd(OAc)₂ (1) | CPhos (2) | THF | 25 | 12 | 92 |
| 2 | (4-Pyridylmethyl)zinc bromide | 4-Chloroanisole | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 16 | 88 |
| 3 | (4-Pyridylmethyl)zinc bromide | 1-Bromonaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3) | Dioxane | 80 | 10 | 95 |
Yields are based on analogous reactions of secondary alkylzinc halides.[4][5]
Experimental Protocols
The following are detailed, generalized protocols for the key palladium-catalyzed cross-coupling reactions of 4-pyridylmethyl derivatives.
Protocol 1: Suzuki-Miyaura Coupling of 4-(Chloromethyl)pyridine with an Arylboronic Acid
This protocol is adapted from a procedure for the selective coupling of (chloromethyl)bromobenzene.[1]
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.4 mol%).
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of 4-(Bromomethyl)pyridine (B1298872) with a Terminal Alkyne
Materials:
-
4-(Bromomethyl)pyridine hydrobromide
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
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Triethylamine (B128534) (Et₃N, 2.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-(bromomethyl)pyridine hydrobromide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous, degassed THF, followed by triethylamine (2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Heck Coupling of 4-(Bromomethyl)pyridine with an Alkene
Materials:
-
4-(Bromomethyl)pyridine hydrobromide
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous, degassed dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In an oven-dried Schlenk tube, combine 4-(bromomethyl)pyridine hydrobromide (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF, followed by triethylamine (2.0 equiv) and the alkene (1.5 equiv).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 4-(Bromomethyl)pyridine with an Amine
Materials:
-
4-(Bromomethyl)pyridine hydrobromide
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (preferably a glovebox for handling NaOtBu)
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (1 mol%), and BINAP (1.5 mol%).
-
Add 4-(bromomethyl)pyridine hydrobromide (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, and rinse the pad with diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 5: Negishi Coupling of (4-Pyridylmethyl)zinc Bromide with an Aryl Halide
This protocol involves the in situ preparation of the organozinc reagent.
Materials:
-
4-(Bromomethyl)pyridine hydrobromide or this compound
-
Zinc dust (activated)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
CPhos (2 mol%) [a biarylphosphine ligand]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure: Part A: Preparation of (4-Pyridylmethyl)zinc Bromide
-
Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum.
-
To a solution of 4-(bromomethyl)pyridine hydrobromide (1.1 equiv) in anhydrous THF under an inert atmosphere, add the activated zinc dust.
-
Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC-MS analysis of quenched aliquots).
Part B: Cross-Coupling Reaction
-
In a separate oven-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate (1 mol%) and CPhos (2 mol%) in anhydrous THF.
-
Add the aryl halide (1.0 equiv) to the catalyst mixture.
-
Slowly add the freshly prepared (4-pyridylmethyl)zinc bromide solution from Part A to the aryl halide/catalyst mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of 4-pyridylmethyl derivatives. The choice of the specific coupling reaction, catalyst system, and reaction conditions allows for the synthesis of a wide range of structurally diverse molecules containing the 4-pyridyl moiety. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient synthesis of novel compounds with potential therapeutic applications. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation with 4-(Chloromethyl)pyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(Chloromethyl)pyridine (B78701) hydrochloride for N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during N-alkylation with 4-(Chloromethyl)pyridine hydrochloride?
A1: The most prevalent side reactions include:
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Over-alkylation: Primary amines can undergo dialkylation to form tertiary amines, and secondary amines can form quaternary ammonium (B1175870) salts. This is especially common if the mono-alkylated product is more nucleophilic than the starting amine.
-
Formation of Regioisomers: Substrates with multiple nucleophilic nitrogen atoms, such as unsymmetrical imidazoles or purine (B94841) analogs, can lead to a mixture of N-alkylated isomers.
-
O-Alkylation: For substrates containing both N-H and O-H functionalities (e.g., amides, phenols, or certain heterocycles), O-alkylation can compete with the desired N-alkylation.
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Quaternization of the Reagent's Pyridine (B92270) Ring: The pyridine nitrogen of 4-(chloromethyl)pyridine itself can be alkylated by another molecule of the reagent, leading to the formation of a pyridinium (B92312) salt, especially at higher concentrations and temperatures.
Q2: How can I minimize over-alkylation of my primary or secondary amine?
A2: To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of the amine substrate relative to this compound. A 2 to 5-fold excess of the amine is a good starting point.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine and base. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation step.
Q3: I am working with an unsymmetrical imidazole (B134444) and getting a mixture of regioisomers. How can I improve the selectivity?
A3: Regioselectivity in the N-alkylation of imidazoles is influenced by steric and electronic factors, as well as reaction conditions.[1] To favor a specific regioisomer:
-
Choice of Base and Solvent: The combination of the base and solvent can significantly impact the position of alkylation. For instance, using sodium hydride in THF often favors alkylation at the less sterically hindered nitrogen.[1]
-
Steric Hindrance: If one of the nitrogen atoms is significantly more sterically hindered, alkylation will preferentially occur at the more accessible nitrogen.
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the alkylation, and then deprotect to obtain the desired single regioisomer.
Q4: My substrate has both an N-H and an O-H group, and I am observing significant O-alkylation. How can I promote N-alkylation?
A4: The selectivity between N- and O-alkylation is a classic challenge. To favor N-alkylation:
-
Base Selection: "Hard" bases (e.g., those with counterions like Na⁺ or Li⁺) tend to favor N-alkylation, while "soft" bases (e.g., with counterions like Cs⁺ or Ag⁺) can sometimes favor O-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
-
HSAB Theory: According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen in an amide is a softer nucleophile than the oxygen. Using a softer alkylating agent (though you are fixed with the chloride here) or modifying the reaction conditions to favor the softer nucleophile can enhance N-alkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the nucleophile.2. Low reactivity of the nucleophile.3. Deactivation of the alkylating agent. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and anhydrous.2. Increase the reaction temperature in increments of 10-20 °C.3. Ensure the this compound is fully neutralized by the base to the free base form before adding the nucleophile. |
| Formation of Multiple Products (TLC/LC-MS) | 1. Over-alkylation of the amine.2. Formation of regioisomers.3. Competing O-alkylation. | 1. Use an excess of the amine, add the alkylating agent slowly, and consider a lower reaction temperature.2. Refer to the FAQ on regioisomer control. Experiment with different base/solvent combinations.3. Refer to the FAQ on N- vs. O-alkylation. Try a harder base and a polar aprotic solvent. |
| Presence of a Water-Soluble Byproduct | Quaternization of the pyridine ring of the reagent. | 1. Use a higher dilution to disfavor the bimolecular self-reaction.2. Maintain a moderate reaction temperature. |
Data Presentation
While specific quantitative data for side product distribution with this compound is not extensively published, the following table provides a qualitative summary of expected outcomes and conditions to minimize side reactions based on general principles of N-alkylation.
| Nucleophile Type | Primary Side Reaction | Conditions to Minimize Side Reaction | Typical Desired Product Yield Range |
| Primary Amine | Over-alkylation (Dialkylation) | Excess amine (2-5 eq.), slow addition of alkylating agent, lower temperature (RT to 40 °C) | 60-85% |
| Secondary Amine | Over-alkylation (Quaternization) | Equimolar reactants or slight excess of amine, moderate temperature | 70-95% |
| Unsymmetrical Imidazole | Regioisomer Formation | NaH as base in THF for less hindered N; K₂CO₃ in DMF may give mixtures | 40-70% (for a single isomer) |
| Amide/Lactam | O-Alkylation | NaH as base, polar aprotic solvent (DMF, THF) | 50-80% |
| Phenol | O-Alkylation | This is the expected product. For exclusive O-alkylation, use a suitable base like K₂CO₃ in a polar aprotic solvent. | 80-95% |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
This protocol is designed to minimize the formation of the dialkylated byproduct.
Materials:
-
Primary amine (5.0 mmol, 5.0 eq.)
-
This compound (1.0 mmol, 1.0 eq., 164.03 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred amine suspension over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Regioselective N-Alkylation of an Unsubstituted Imidazole
This protocol aims to favor alkylation at the N-1 position of imidazole.
Materials:
-
Imidazole (1.0 mmol, 1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 eq.)
-
This compound (1.1 mmol, 1.1 eq.)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add imidazole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the imidazole solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
Visualizations
Caption: Main N-alkylation pathway and common side reactions.
Caption: A logical workflow for troubleshooting N-alkylation reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Picolyl Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-picolyl alcohol (4-pyridinemethanol). The guidance addresses common challenges and offers detailed protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 4-picolyl alcohol with a standard acid catalyst (like H₂SO₄) giving a low yield?
A low yield in the Fischer esterification of 4-picolyl alcohol is often due to the basic nature of the pyridine (B92270) ring. The nitrogen atom can be protonated by the strong acid catalyst, forming a pyridinium (B92312) salt. This reduces the catalyst's effective concentration in the reaction mixture. Additionally, the esterification reaction is an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials, limiting the yield.[1][2][3]
Q2: What are the recommended catalysts for the esterification of 4-picolyl alcohol?
For acid-catalyzed esterification, strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can be effective.[1][4] However, their use requires careful consideration of the stoichiometry to account for the basicity of the pyridine ring. A patent suggests that the strong acid salt of the resulting pyridine carboxylic acid ester can itself act as the catalyst.[5] For substrates sensitive to strong acids, milder, non-acidic coupling agents are highly recommended. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient alternative that avoids the complications of acid catalysis.[6][7][8]
Q3: How can I drive the esterification reaction to completion?
To maximize the yield of the 4-picolyl ester, it is crucial to shift the reaction equilibrium towards the products. This can be achieved by:
-
Using an excess of one reactant: Typically, a large excess of the alcohol is used, which can also serve as the solvent.[3]
-
Removing water: The continuous removal of water as it is formed is a very effective strategy. This is commonly done using a Dean-Stark apparatus, which physically separates the water from the reaction mixture.[2]
Q4: What are common side reactions to be aware of during 4-picolyl esterification?
Potential side reactions include:
-
N-alkylation: Although less common, the pyridine nitrogen could potentially be alkylated under certain conditions.
-
Overheating: At excessively high temperatures, especially with sensitive substrates, decomposition or polymerization may occur.[1]
-
Incomplete reaction: The formation of the monoester in cases of dicarboxylic acids is a common issue if the reaction does not go to completion.[1]
-
Side reactions with coupling agents: In Steglich esterification, a side reaction can be the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol. The use of DMAP helps to suppress this side reaction.[7][9]
Q5: How should I purify the final 4-picolyl ester product?
The purification strategy depends on the reaction workup. A typical procedure involves:
-
Neutralization: After cooling the reaction, if an acid catalyst was used, the mixture should be neutralized with a base like a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: The ester is then extracted into an organic solvent such as ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: If further purification is needed, flash column chromatography on silica (B1680970) gel is a common method.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst Inactivation: The acid catalyst has been neutralized by the pyridine nitrogen of the 4-picolyl alcohol. 2. Insufficient Heating: The reaction temperature is too low to overcome the activation energy. 3. Presence of Water: Moisture in the reagents or glassware is inhibiting the reaction. | 1. Increase the amount of acid catalyst to account for the basicity of the pyridine. Alternatively, switch to a non-acidic method like Steglich esterification. 2. Increase the reaction temperature to the reflux temperature of the solvent. 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium Reached: The reaction has reached equilibrium, preventing further formation of the ester. 2. Steric Hindrance: The carboxylic acid or alcohol is sterically hindered, slowing down the reaction. | 1. Use a Dean-Stark apparatus to remove water and drive the equilibrium forward.[2] Using a large excess of the alcohol can also help.[3] 2. For sterically hindered substrates, consider using a more reactive carboxylic acid derivative, such as an acid chloride, or employ the Steglich esterification which is effective for hindered molecules.[9] |
| Formation of Side Products | 1. N-Acylurea Formation (Steglich): The O-acylisourea intermediate rearranges to the unreactive N-acylurea. 2. Decomposition: The reaction temperature is too high, causing decomposition of starting materials or products. | 1. Ensure a catalytic amount of DMAP is used, as it acts as an acyl transfer agent and minimizes this side reaction.[7][9] 2. Lower the reaction temperature and monitor the reaction progress closely by TLC to avoid prolonged heating after completion. |
| Difficult Purification | 1. DCU Byproduct (Steglich): Dicyclohexylurea (DCU) is a byproduct of the DCC-mediated reaction and can be difficult to remove. 2. Emulsion during Workup: An emulsion forms during the aqueous extraction, making phase separation difficult. | 1. DCU is sparingly soluble in many organic solvents. After the reaction, filter the crude mixture to remove the precipitated DCU. Cooling the reaction mixture can further decrease its solubility. Alternatively, use EDC, which produces a water-soluble urea (B33335) byproduct that is easily removed during aqueous workup. 2. Add brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Modified Fischer Esterification using a Dean-Stark Trap
This protocol is suitable for the esterification of a generic carboxylic acid with 4-picolyl alcohol.
Materials:
-
Carboxylic acid (1.0 eq)
-
4-Picolyl alcohol (3.0 - 5.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (1.2 eq)
-
Toluene (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add the carboxylic acid, 4-picolyl alcohol, p-TsOH, and toluene.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
This protocol is a mild alternative, particularly useful for acid-sensitive substrates or sterically hindered reactants.
Materials:
-
Carboxylic acid (1.0 eq)
-
4-Picolyl alcohol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, 4-picolyl alcohol, and DMAP in anhydrous DCM.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC in anhydrous DCM dropwise. After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Esterification Methods
| Parameter | Modified Fischer Esterification | Steglich Esterification |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Dicyclohexylcarbodiimide (DCC) / 4-(Dimethylamino)pyridine (DMAP) |
| Stoichiometry | Alcohol in excess (3-5 eq), Acid (1.2 eq) | Near stoichiometric (1.0-1.2 eq) |
| Temperature | Reflux (e.g., Toluene, ~110 °C) | 0 °C to Room Temperature |
| Reaction Time | Several hours to overnight | 1-12 hours |
| Key Advantage | Inexpensive reagents | Mild conditions, suitable for sensitive substrates |
| Key Disadvantage | Harsh conditions, potential for side reactions | Cost of reagents, DCU byproduct removal |
Visualizations
Caption: A generalized experimental workflow for the synthesis of 4-picolyl esters.
Caption: A troubleshooting decision tree for low yield in 4-picolyl esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Pyridylmethyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-pyridylmethyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-pyridylmethyl ether?
The most prevalent and versatile method for synthesizing 4-pyridylmethyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol by a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, 4-(chloromethyl)pyridine (B78701) or its hydrochloride salt, in an SN2 reaction to form the ether.
Q2: What are the key factors influencing the yield of 4-pyridylmethyl ether synthesis?
Several factors can significantly impact the yield of the Williamson ether synthesis for 4-pyridylmethyl ether:
-
Choice of Base: The strength and type of base used to deprotonate the alcohol are crucial. Stronger bases can lead to higher concentrations of the alkoxide nucleophile but may also promote side reactions.
-
Solvent Selection: The solvent affects the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred.[1][2]
-
Reaction Temperature: Temperature influences the reaction rate. However, excessively high temperatures can favor elimination side reactions, reducing the ether yield.[3]
-
Purity of Reactants: The purity of the alcohol, 4-(chloromethyl)pyridine, and solvent is critical to prevent side reactions and catalyst inhibition.[4][5]
-
Use of Phase-Transfer Catalysts (PTC): PTCs can significantly enhance the reaction rate and yield, especially in biphasic systems, by facilitating the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs.
Q3: What is a phase-transfer catalyst (PTC) and how can it improve the yield?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[6] In the context of 4-pyridylmethyl ether synthesis, the alkoxide may be generated in an aqueous or solid phase, while the 4-(chloromethyl)pyridine is in an organic phase. The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the alkoxide, making it soluble in the organic phase and thereby increasing its effective concentration and the rate of the desired SN2 reaction. This can lead to higher yields, milder reaction conditions, and reduced reaction times.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-pyridylmethyl ether and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Ineffective Deprotonation of Alcohol: The base used may not be strong enough to generate a sufficient concentration of the alkoxide. 2. Side Reactions (Elimination): The use of a sterically hindered alcohol or high reaction temperatures can favor the E2 elimination pathway, producing an alkene instead of an ether. 3. Poor Quality of 4-(chloromethyl)pyridine: The starting alkyl halide may have degraded. 4-(Chloromethyl)pyridine and its hydrochloride salt can be sensitive to moisture and should be stored properly. 4. Incomplete Reaction: The reaction time may be too short, or the temperature too low. | 1. Select a stronger base: Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). 2. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination. 3. Verify reactant quality: Use fresh or properly stored 4-(chloromethyl)pyridine. Consider using the more stable hydrochloride salt and an appropriate base to neutralize the HCl in situ. 4. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time. |
| Formation of Multiple Products (Impure Product) | 1. Competing SN2 and E2 Reactions: As mentioned above, elimination can be a significant side reaction. 2. Quaternization of the Pyridine (B92270) Nitrogen: The nitrogen atom of the pyridine ring can act as a nucleophile and react with 4-(chloromethyl)pyridine, leading to the formation of a quaternary ammonium salt byproduct. 3. Reaction with Solvent: If a protic solvent like an alcohol is used and not the intended reactant, it can also form an ether. | 1. Favor SN2 conditions: Use a primary alcohol if possible, a less sterically hindered base, and lower reaction temperatures. 2. Control stoichiometry and addition: Use a slight excess of the alcohol to favor the desired reaction. Slow addition of the 4-(chloromethyl)pyridine may also help to minimize this side reaction. 3. Use an aprotic solvent: Employ solvents like DMF, acetonitrile, or THF that will not participate in the reaction.[1][2] |
| Difficulty in Product Isolation | 1. Product is water-soluble: The basic nature of the pyridine ring can make the product soluble in acidic aqueous solutions used during workup. 2. Emulsion formation during extraction: The presence of the phase-transfer catalyst or other surfactants can lead to the formation of stable emulsions. | 1. Careful pH control during workup: Neutralize the reaction mixture carefully and extract with an appropriate organic solvent. If the product is in an acidic aqueous layer, basify the solution to a pH > 8 before extracting. 2. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective. |
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of Williamson ether synthesis for pyridine-containing compounds, based on literature reports.
| Alkyl Halide | Alcohol | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Chloromethyl)pyridine HCl | Ethanol | NaH | DMF | None | Room Temp | 12 | ~85 | Adapted from general Williamson ether synthesis principles. |
| 4-(Chloromethyl)pyridine HCl | Methanol (B129727) | K₂CO₃ | Acetonitrile | None | Reflux | 8 | ~70 | Adapted from general Williamson ether synthesis principles. |
| 4-(Chloromethyl)pyridine HCl | Isopropanol (B130326) | NaOH | Toluene/H₂O | TBAB | 80 | 6 | ~90 | Illustrative example based on the benefits of PTC. |
| 4-(Chloromethyl)pyridine HCl | Phenol | Cs₂CO₃ | DMF | None | 60 | 4 | ~95 | Adapted from optimized Williamson ether synthesis conditions. |
Note: TBAB (Tetrabutylammonium bromide) is a common phase-transfer catalyst.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of 4-(Methoxy-methyl)pyridine
This protocol describes a standard laboratory procedure for the synthesis of 4-(methoxymethyl)pyridine.
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the mineral oil. Add dry dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add methanol (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with 4-(Chloromethyl)pyridine: Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the sodium methoxide (B1231860) solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(methoxymethyl)pyridine.
Protocol 2: Phase-Transfer Catalyzed Synthesis of 4-(Isopropoxy-methyl)pyridine
This protocol utilizes a phase-transfer catalyst to improve reaction efficiency.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), isopropanol (1.5 equivalents), toluene, and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB, 0.05 equivalents).
-
Addition of Base: Add a 50% aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) to the mixture.
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(isopropoxy-methyl)pyridine.
Mandatory Visualizations
Caption: General mechanism of the Williamson ether synthesis for 4-pyridylmethyl ether.
Caption: A typical experimental workflow for the synthesis of 4-pyridylmethyl ether.
References
Preventing quaternization of the pyridine nitrogen during alkylation
Welcome to the technical support center for pyridine (B92270) alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired quaternization of the pyridine nitrogen during alkylation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide: Preventing Pyridine Quaternization
Unwanted quaternization of the pyridine nitrogen is a common side reaction that can lead to reduced yields and complex purification challenges. This guide provides solutions to common problems encountered during pyridine alkylation.
| Problem | Potential Cause | Suggested Solution |
| Reaction yields predominantly the N-alkylated pyridinium (B92312) salt instead of the desired C-alkylated product. | The pyridine nitrogen is highly nucleophilic and readily attacks the alkylating agent. Standard alkylation conditions often favor N-alkylation. | 1. Employ a protecting group for the nitrogen: Temporarily block the nitrogen with a group like borane (B79455) or a maleate-derived adduct to direct alkylation to the carbon ring.[1][2][3][4] 2. Utilize a catalytic system that favors C-alkylation: A Nickel/Lewis acid cooperative catalyst system can promote selective C4-alkylation.[5][6] 3. Modify the pyridine to an N-oxide: This alters the electronic properties of the ring, favoring C-alkylation, after which the N-oxide can be removed.[7][8] |
| A mixture of C-alkylated and N-alkylated products is obtained, making purification difficult. | The reaction conditions are not sufficiently selective for C-alkylation, allowing both pathways to occur competitively. | 1. Optimize reaction conditions: - Solvent: Use less polar, non-coordinating solvents to disfavor the formation of the charged pyridinium salt.[9][10] - Temperature: Lowering the reaction temperature may favor the desired C-alkylation pathway. - Reagent Addition: Slow, dropwise addition of the alkylating agent can help control the reaction and minimize side products. 2. Change the nature of the alkylating agent: Employ sterically hindered alkylating agents that are less likely to approach the nitrogen atom.[10][11][12] |
| The desired C-alkylation occurs, but with poor regioselectivity (e.g., a mixture of C2 and C4 isomers). | The electronic and steric factors of the pyridine ring and the alkylating agent do not strongly favor one position over the other under the chosen conditions. | 1. For C4-selectivity: - Use a maleate-derived blocking group on the nitrogen.[1][2] - Employ a Nickel/Lewis acid catalyst system.[5][6] 2. For C2-selectivity: - Use sterically hindered alkyllithium reagents in a coordinating solvent like a THF/toluene mixture.[10] |
| Low or no yield of any alkylated product. | The pyridine ring may be deactivated, or the alkylating agent may not be reactive enough under the chosen conditions. Steric hindrance could also be preventing the reaction. | 1. Increase the reactivity of the pyridine: Formation of the pyridine N-oxide can activate the ring towards C-alkylation.[7][8] 2. Use a more reactive alkylating agent: Consider switching to an alkyl iodide from a bromide or chloride, as the iodide is a better leaving group.[11] 3. Increase the reaction temperature: This can help overcome activation energy barriers, but be mindful that it might also increase the rate of undesired N-alkylation.[11] |
Frequently Asked Questions (FAQs)
Q1: What is pyridine quaternization and why is it a problem?
Pyridine quaternization is the N-alkylation of the pyridine nitrogen, which results in the formation of a positively charged pyridinium salt.[13] This is often an undesired side reaction when the goal is to functionalize the carbon atoms of the pyridine ring (C-alkylation). The formation of the pyridinium salt consumes the starting material and the alkylating agent, leading to lower yields of the desired C-alkylated product. Furthermore, the salt's different solubility profile can complicate the purification process.
Q2: How does steric hindrance affect pyridine quaternization?
Increased steric hindrance around the pyridine nitrogen can significantly decrease the rate of N-alkylation.[12][14] Bulky substituents on the pyridine ring at the C2 and C6 positions can physically block the nitrogen atom, making it less accessible to the alkylating agent. Similarly, using a bulky alkylating agent can also disfavor attack at the nitrogen.[11] This principle is often exploited to improve the selectivity of C-alkylation.
Q3: Can the choice of solvent prevent quaternization?
Yes, the solvent can play a crucial role. Polar, coordinating solvents can stabilize the charged pyridinium salt intermediate, thereby accelerating the rate of N-alkylation.[9][15] Conversely, using non-polar, non-coordinating solvents can disfavor the formation of the charged N-alkylated product, thus potentially increasing the selectivity for C-alkylation.[10]
Q4: Are there protecting groups that can completely prevent N-alkylation?
Protecting groups are a highly effective strategy to prevent quaternization. By temporarily masking the nitrogen's lone pair, they render it non-nucleophilic.
-
Borane (BH₃): Forms a stable complex with the pyridine nitrogen, effectively protecting it from alkylation. The borane group can be removed under acidic conditions after the C-alkylation reaction is complete.[3][4][16]
-
Maleate-derived blocking groups: These have been shown to be excellent for directing Minisci-type decarboxylative alkylations to the C4 position while preventing N-alkylation.[1][2][17][18]
Q5: How does forming a pyridine N-oxide help in preventing quaternization?
Converting the pyridine to a pyridine N-oxide serves two main purposes. Firstly, it protects the nitrogen from direct alkylation. Secondly, it alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack or radical alkylation.[7][8] After the desired C-alkylation has been achieved, the N-oxide can be deoxygenated to regenerate the pyridine.
Experimental Protocols
Here are detailed methodologies for key experiments aimed at preventing pyridine quaternization.
Protocol 1: Borane Protection of Pyridine Nitrogen
This protocol describes the protection of the pyridine nitrogen using borane, followed by a subsequent reaction.
Materials:
-
Pyridine derivative
-
Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkylating agent
-
Appropriate work-up and purification reagents (e.g., HCl, ethyl acetate, sodium bicarbonate)
Procedure:
-
Dissolve the pyridine derivative (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
The pyridine-borane complex is now formed. Proceed with the intended C-alkylation reaction by adding the desired alkylating agent and any necessary catalysts or reagents.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the C-alkylation, quench the reaction and remove the borane protecting group by adding aqueous HCl and stirring for 1-2 hours.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C4-Alkylation using a Maleate-Derived Blocking Group
This method is particularly effective for achieving high regioselectivity for C4-alkylation under Minisci conditions.[1][17]
Materials:
-
Pyridine
-
Maleic acid
-
Thionyl chloride
-
Carboxylic acid (as the alkyl source)
-
Silver nitrate (B79036) (AgNO₃)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE) and water
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
A mixture of pyridine (1.0 eq) and maleic acid (1.0 eq) is heated.
-
The resulting adduct is treated with thionyl chloride followed by ethanol to form the stable diethyl fumarate-derived pyridinium salt. This salt is often crystalline and can be isolated.
-
-
Step 2: C4-Alkylation (Minisci Reaction)
-
To a mixture of the pyridinium salt (0.5 mmol, 1.0 eq), the desired carboxylic acid (1.0 mmol, 2.0 eq), and silver nitrate (0.2 eq) in a 1:1 mixture of DCE and water (0.1 M), add ammonium persulfate (1.0 mmol, 2.0 eq).
-
Heat the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction by TLC or crude NMR to confirm the formation of the C4-alkylated pyridinium species.
-
-
Step 3: Removal of the Blocking Group
-
After the Minisci reaction, add DBU (3.0 mmol, 6.0 eq) to the reaction mixture to facilitate the removal of the blocking group.
-
Perform an aqueous work-up and extract the C4-alkylated pyridine product.
-
Purify by column chromatography.
-
Protocol 3: Nickel/Lewis Acid Catalyzed C4-Alkylation
This protocol outlines a method for the direct C4-alkylation of pyridine with alkenes.[5][6]
Materials:
-
Pyridine derivative
-
Alkene
-
Ni(cod)₂ (5 mol%)
-
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 5 mol%)
-
Trimethylaluminum (AlMe₃, 20 mol%) or MAD (a bulky aluminum-based Lewis acid)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a reaction vessel with Ni(cod)₂ (5 mol%) and IPr (5 mol%).
-
Add anhydrous toluene, followed by the pyridine derivative (1.0 mmol, 1.0 eq) and the alkene (1.5 mmol, 1.5 eq).
-
Add the Lewis acid (AlMe₃ or MAD, 20 mol%).
-
Seal the vessel and heat the reaction mixture at 130 °C for 3 hours.
-
After cooling to room temperature, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the 4-alkylpyridine product by flash chromatography on silica (B1680970) gel.
Data Summary
The following table summarizes the regioselectivity of pyridine alkylation under different conditions, highlighting methods that successfully prevent or minimize N-alkylation.
| Alkylation Method | Pyridine Substrate | Alkylating Agent | Key Conditions | Product Distribution (Regioselectivity) | Reference |
| Direct Alkylation | Pyridine | 1,1-diborylalkane | MeLi activator, THF, 80 °C | C4-alkylated (major) vs. C2-alkylated (minor) | [10] |
| Direct Alkylation | Pyridine | 1,1-diborylalkane | sBuLi activator, THF/toluene, 80 °C | C2-alkylated (major) vs. C4-alkylated (minor) | [10] |
| Minisci Reaction (unprotected) | Pyridine | Cyclohexanecarboxylic acid | Standard Minisci conditions | Mixture of C2, C3, and C4 isomers, low yield of C4 | [1] |
| Minisci with Maleate Blocking Group | Pyridine-fumarate adduct | Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈, 50 °C | Exclusively C4-alkylated product | [1][17] |
| Ni/Lewis Acid Catalysis | Pyridine | 1-Tridecene | Ni(cod)₂, IPr, AlMe₃, Toluene, 130 °C | 4-tridecylpyridine (70%), 3-tridecylpyridine (7%) | [5] |
| Ni/Lewis Acid Catalysis | Pyridine | 1-Tridecene | Ni(cod)₂, IPr, MAD, Toluene, 130 °C | Exclusively 4-tridecylpyridine | [5] |
Visualizations
Logical Workflow for Preventing Pyridine Quaternization
This diagram illustrates the decision-making process for selecting a strategy to avoid N-alkylation during pyridine functionalization.
References
- 1. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Some Considerations on Solvent Polarity Parameters in the Quaternization of Pyridine with Dodecyl Bromide [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Collection - An Application of Borane As a Protecting Group for Pyridine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
Hydrolysis of 4-picolyl esters under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 4-picolyl esters under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the hydrolysis of a 4-picolyl ester?
The hydrolysis of a 4-picolyl ester will yield the corresponding carboxylic acid and 4-pyridinemethanol (B147518) (also known as 4-picolyl alcohol).
Q2: What are the general mechanisms for acid- and base-catalyzed hydrolysis of 4-picolyl esters?
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-pyridinemethanol yields the carboxylic acid.[1][2][3] To drive the reaction to completion, a large excess of water is typically used.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[3][6][7] This intermediate then collapses, eliminating the 4-picolyloxide anion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and 4-pyridinemethanol.[6][8] An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[6][9]
Q3: How does the pyridine (B92270) ring of the 4-picolyl group affect the hydrolysis reaction?
The pyridine ring can influence the rate of hydrolysis through its electronic effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack. Under acidic conditions, the pyridine nitrogen can be protonated, further enhancing its electron-withdrawing effect.
Q4: What are some common reagents and solvents used for the hydrolysis of 4-picolyl esters?
-
Acidic Conditions:
-
Basic Conditions:
-
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), lithium hydroxide (LiOH).[6][9][11]
-
Solvents: A mixture of water and an organic solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or tetrahydrofuran (B95107) (THF) is common to ensure solubility of the ester.[9][11]
-
Q5: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) by observing the disappearance of the starting ester and the appearance of the product carboxylic acid.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Hydrolysis | 1. Insufficient reagent (acid or base).2. Low reaction temperature.3. Steric hindrance around the ester group.4. Poor solubility of the starting material. | 1. Increase the equivalents of acid or base.2. Increase the reaction temperature or prolong the reaction time.3. For sterically hindered esters, consider using stronger conditions or alternative deprotection methods.4. Use a co-solvent (e.g., THF, dioxane for acidic hydrolysis; MeOH, EtOH for basic hydrolysis) to improve solubility.[11] |
| Side Product Formation | 1. Transesterification: If using an alcohol (e.g., MeOH, EtOH) as a solvent in basic hydrolysis, transesterification to the corresponding methyl or ethyl ester can occur.[11]2. Degradation of starting material or product: The pyridine ring or other functional groups in the molecule may be sensitive to the harsh acidic or basic conditions and high temperatures. | 1. Use a non-alcoholic co-solvent like THF or dioxane. If an alcohol is necessary, use one that matches the ester's alcohol portion (not applicable here) or minimize its amount and the reaction time.2. Screen different acids or bases and reaction temperatures to find milder conditions. Consider using a protecting group for sensitive functionalities if possible. |
| Difficulty Isolating the Carboxylic Acid Product | 1. Incomplete protonation of the carboxylate: After basic hydrolysis, the pH of the workup may not be sufficiently acidic to fully protonate the carboxylate salt.2. Product solubility in the aqueous phase: The resulting carboxylic acid might have some water solubility, leading to low extraction yields.3. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to be at least 2-3 pH units below the pKa of the carboxylic acid using a strong acid (e.g., 1N HCl).[12]2. Saturate the aqueous layer with NaCl (salting out) before extraction to decrease the polarity of the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).3. Add a small amount of brine to the emulsion and allow it to stand. Alternatively, filter the mixture through a pad of Celite. |
| Product is Contaminated with 4-Pyridinemethanol | Incomplete removal of the alcohol byproduct during workup. | 4-Pyridinemethanol is water-soluble. Perform several washes of the organic layer with water or a slightly acidic aqueous solution (e.g., dilute HCl) to extract the alcohol into the aqueous phase. |
Quantitative Data
The following tables provide illustrative reaction conditions for the hydrolysis of 4-picolyl esters. Optimal conditions will vary depending on the specific substrate and should be determined experimentally.
Table 1: Illustrative Conditions for Acid-Catalyzed Hydrolysis
| Acid | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 M HCl | 5-10 | Water/Dioxane (1:1) | 80-100 | 12-24 | 70-90 |
| 6 M H₂SO₄ | 3-5 | Water/THF (1:1) | 80-100 | 8-16 | 75-95 |
| TFA | 10-20 | Water | 50-70 | 4-8 | 80-95 |
Table 2: Illustrative Conditions for Base-Catalyzed Hydrolysis (Saponification)
| Base | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 M NaOH | 2-5 | Water/MeOH (1:1) | 25-60 | 2-8 | 85-98 |
| 1 M KOH | 2-5 | Water/EtOH (1:1) | 25-60 | 2-8 | 85-98 |
| LiOH | 3-10 | Water/THF (1:1) | 25-50 | 4-12 | 90-99 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a 4-Picolyl Ester
-
Reaction Setup: Dissolve the 4-picolyl ester (1.0 eq) in a suitable solvent mixture (e.g., 1:1 water/dioxane).
-
Addition of Acid: Add the desired aqueous acid (e.g., 6 M HCl, 5.0 eq).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Neutralize the excess acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and the 4-pyridinemethanol byproduct.
-
Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., 1 M HCl).
-
Extract the product carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.[12]
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification) of a 4-Picolyl Ester
-
Reaction Setup: Dissolve the 4-picolyl ester (1.0 eq) in a suitable solvent mixture (e.g., 1:1 water/THF).
-
Addition of Base: Add an aqueous solution of the desired base (e.g., 1 M LiOH, 3.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by TLC or HPLC.
-
Workup:
-
If a co-solvent was used, remove it under reduced pressure.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the 4-pyridinemethanol byproduct.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a strong acid (e.g., 1 M HCl). A precipitate of the carboxylic acid may form.
-
-
Isolation and Purification:
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.[9]
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a 4-picolyl ester.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. US2629716A - Preparation and hydrolysis of esters - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Stability of 4-(Chloromethyl)pyridine hydrochloride in solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-(Chloromethyl)pyridine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: this compound is susceptible to hydrolysis, especially in protic solvents. For optimal stability, it is recommended to prepare solutions fresh before use. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from moisture. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, though stability under these conditions should be validated for your specific application.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The main degradation pathway is the hydrolysis of the chloromethyl group to form 4-(hydroxymethyl)pyridine hydrochloride. This reaction is accelerated by the presence of water, higher temperatures, and neutral to alkaline pH conditions.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent depends on the specific application. While the compound is highly soluble in water (750 g/L at 20 °C), this will also facilitate hydrolysis.[1] For reactions where the chloromethyl group needs to remain intact, aprotic solvents like anhydrous acetonitrile, THF, or DMF are preferable. Always use anhydrous solvents to minimize degradation.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3] This technique can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low reactivity of the chloromethyl group in subsequent reactions. | Degradation of this compound due to hydrolysis. | Prepare solutions fresh using anhydrous aprotic solvents. Verify the purity of the solid compound before preparing the solution. Run a control reaction with a freshly opened bottle of the reagent. |
| Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC). | This could be a degradation product, likely 4-(hydroxymethyl)pyridine hydrochloride. | Confirm the identity of the new peak by mass spectrometry (MS) or by comparing its retention time with a standard of the suspected degradation product. |
| Inconsistent results between experiments. | Variable stability of the this compound stock solution. | Prepare a fresh stock solution for each experiment or validate the stability of your stock solution over the intended period of use by performing a time-course analysis (e.g., HPLC analysis at T=0, 24h, 48h). |
| Precipitation observed in the solution upon storage. | This could be due to changes in solubility with temperature or potential salt formation with buffers. | If storing at low temperatures, allow the solution to come to room temperature and vortex to ensure complete dissolution before use. Ensure compatibility with any buffer systems being used. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a given solvent system.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in the solvent of interest (e.g., water, acetonitrile, buffer solution) to a known concentration (e.g., 1 mg/mL).
2. Stability Study Setup:
- Divide the stock solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Store the aliquots under the desired conditions (e.g., room temperature, 2-8°C, protected from light).
3. HPLC Analysis:
- At each time point, inject an aliquot onto the HPLC system.
- A suitable starting method would be a C18 reverse-phase column with a gradient elution.[4]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A time-dependent gradient from high aqueous to high organic content.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm[4]
4. Data Analysis:
- Integrate the peak area of this compound at each time point.
- Calculate the percentage remaining at each time point relative to the initial (T=0) peak area.
- Plot the percentage of intact compound versus time to determine the degradation rate.
Visual Guides
Logical Workflow for Troubleshooting Inconsistent Experimental Results
References
Troubleshooting low yield in reactions with primary amines and 4-(chloromethyl)pyridine
An essential resource for researchers, scientists, and drug development professionals experiencing low yields in N-alkylation reactions between primary amines and 4-(chloromethyl)pyridine (B78701). This guide provides detailed troubleshooting steps, frequently asked questions, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate first?
A1: Consistently low yields in this SN2 reaction typically stem from a few core issues. Begin by systematically investigating the following:
-
Reaction Conditions: Re-evaluate your choice of base, solvent, temperature, and reaction time. These are the most critical parameters influencing the reaction rate and selectivity.[1]
-
Purity of Reactants: Ensure your primary amine and 4-(chloromethyl)pyridine are pure. Impurities can introduce side reactions or inhibit the desired pathway.[2] Note that 4-(chloromethyl)pyridine is often supplied as a hydrochloride salt, which requires an additional equivalent of base for neutralization.[3]
-
Side Reactions: The most common side reaction is over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[4]
Q2: I'm observing multiple spots on my TLC, suggesting a mixture of products. What is happening?
A2: The formation of multiple products is a classic sign of over-alkylation. The desired secondary amine product is often more nucleophilic than the starting primary amine. It can, therefore, react with another molecule of 4-(chloromethyl)pyridine to form a tertiary amine, which can be further alkylated to a quaternary ammonium salt.[4][5] This leads to a complex product mixture and a low yield of the target molecule.
Q3: How does the choice of base impact the reaction?
A3: The base is critical for deprotonating the primary amine, thereby increasing its nucleophilicity to drive the reaction forward.[6]
-
Strength: The base must be strong enough to deprotonate the primary amine (or its hydrochloride salt) but should not promote side reactions. Common choices include organic bases like triethylamine (B128534) (TEA) and N,N-Diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[4]
-
Nucleophilicity: A non-nucleophilic, sterically hindered base like DIPEA (Hünig's base) is often preferred as it is less likely to compete with the primary amine in reacting with the electrophilic 4-(chloromethyl)pyridine.[4][7]
Q4: Which solvent system is optimal for this N-alkylation?
A4: The reaction follows an SN2 mechanism, which is favored by polar aprotic solvents. These solvents can stabilize the transition state without strongly solvating the amine nucleophile.[8][9]
-
Recommended Solvents: Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are excellent choices that can significantly accelerate SN2 reactions.[10][11]
-
Solvents to Avoid: Polar protic solvents, such as water and alcohols (e.g., methanol, ethanol), should be avoided. They can form hydrogen bonds with the primary amine, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[12][13]
Q5: My starting materials are not being consumed, even after extended reaction times. What should I do?
A5: Lack of reactivity points to several potential issues:
-
Insufficient Base: If you are using 4-(chloromethyl)pyridine hydrochloride, you need at least two equivalents of base: one to neutralize the HCl and a second to deprotonate the primary amine for the reaction.
-
Low Temperature: While high temperatures can cause degradation, the reaction may require gentle heating (e.g., 40-80 °C) to overcome the activation energy, especially if the primary amine is sterically hindered or a weak nucleophile.[6]
-
Poor Reactant Purity: Verify the purity of your starting materials as impurities could inhibit the reaction.
Troubleshooting Guide: Low Yield Diagnosis
This guide provides a structured approach to diagnosing and resolving common issues leading to low product yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Nucleophile: The primary amine is not sufficiently deprotonated. | • Ensure at least 2 eq. of base are used if starting with this compound. • Switch to a stronger base (e.g., K₂CO₃, NaH).[10] |
| 2. Inappropriate Solvent: Use of a polar protic solvent (water, alcohol) is hindering the nucleophile. | • Change the solvent to a polar aprotic one, such as DMF, acetonitrile, or DMSO.[11][13] | |
| 3. Low Temperature: Insufficient energy to overcome the reaction's activation barrier. | • Gently heat the reaction mixture to 40-60 °C and monitor progress by TLC.[6] | |
| Complex Product Mixture | 1. Over-Alkylation: The secondary amine product is reacting further to form tertiary and quaternary species. | • Use a large excess of the primary amine (3-5 equivalents) to favor mono-alkylation.[4] • Try a controlled, slow addition of the alkylating agent to the amine solution. |
| 2. Side Reactions with Pyridine (B92270) Ring: The pyridine nitrogen itself can be alkylated, leading to a quaternary salt. | • This is more likely under harsh conditions. Ensure the reaction temperature is controlled. | |
| Difficulty in Product Purification | 1. Similar Polarity: The product, excess starting amine, and amine-based byproducts have similar polarities. | • Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with dilute acid (e.g., 1M HCl) to extract all basic components into the aqueous layer. Then, basify the aqueous layer and re-extract the desired product.[1] |
| 2. Product Loss During Chromatography: The basic product may streak or irreversibly bind to silica (B1680970) gel. | • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting points and optimized conditions for the N-alkylation of a generic primary amine with this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Hindered Amines) | Condition 3 (To Minimize Over-alkylation) |
| Primary Amine (eq.) | 1.2 | 1.1 | 5.0 |
| 4-(chloromethyl)pyridine HCl (eq.) | 1.0 | 1.0 | 1.0 |
| Base | Triethylamine (2.5 eq.) | K₂CO₃ (3.0 eq.) | DIPEA (2.2 eq.) |
| Solvent | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) | 60 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 12-18 hours | 8-12 hours | 24 hours |
| Expected Mono-alkylation Yield | 40-60% | 50-75% | 70-85% |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a standard method for the reaction.
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.2 equivalents) and anhydrous acetonitrile (10 mL per mmol of limiting reagent).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the stirred solution.
-
Electrophile Addition: Add this compound (1.0 equivalent) portion-wise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel.
Protocol 2: Troubleshooting by Solvent Screening
Use this protocol to identify the optimal solvent for a sluggish reaction.
-
Setup: Prepare three separate small-scale reactions in parallel using identical amounts of primary amine, this compound, and base.
-
Solvent Addition: To each vessel, add a different anhydrous polar aprotic solvent: (a) Acetonitrile, (b) DMF, (c) DMSO.
-
Reaction: Stir all three reactions under identical conditions (e.g., room temperature).
-
Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction and analyze by TLC or LC-MS to compare the extent of product formation.
-
Scale-up: Proceed with the full-scale reaction using the solvent that showed the highest conversion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The reaction of an amine with an alkyl halide gives an ammonium s... | Study Prep in Pearson+ [pearson.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Picolyl Protecting Group Removal
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the 4-picolyl protecting group from synthetic peptides. Our goal is to help you minimize side reactions and maximize the yield and purity of your final product.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the deprotection of 4-picolyl protected peptides. The guides are presented in a question-and-answer format to directly address specific experimental issues.
Issue 1: Incomplete removal of the 4-picolyl protecting group.
-
Q1: My analytical data (HPLC, Mass Spectrometry) shows a significant amount of starting material remaining after the deprotection reaction. What are the possible causes and how can I resolve this?
A1: Incomplete deprotection of the 4-picolyl group is a common challenge that can be attributed to several factors. Below is a systematic approach to troubleshoot this issue:
-
Catalyst Inactivity (for Catalytic Hydrogenation): The palladium catalyst may be old, poisoned, or of poor quality.[1][2]
-
Insufficient Hydrogen Source: In catalytic hydrogenation, inadequate hydrogen pressure or poor gas-liquid mixing can lead to an incomplete reaction.[2] For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), formic acid) may be depleted.[2][3]
-
Reaction Time and Temperature: The kinetics of 4-picolyl deprotection can be sequence-dependent and may require longer reaction times or elevated temperatures.
-
Solution: Extend the reaction time and monitor the progress by HPLC. For catalytic transfer hydrogenation, gently heating the reaction mixture may improve the rate of deprotection.[1]
-
-
Poor Solubility: The protected peptide may not be fully dissolved in the reaction solvent, limiting access of the reagents to the 4-picolyl group.
-
Incomplete Reaction with Sodium in Liquid Ammonia (B1221849): The reaction may be incomplete due to insufficient sodium, premature evaporation of ammonia, or quenching of the reaction by moisture.
-
Solution: Ensure the use of anhydrous conditions and freshly distilled liquid ammonia. Add sodium in small portions until the characteristic blue color persists for an extended period.
-
-
Issue 2: Presence of unexpected side products in the crude peptide.
-
Q2: My HPLC and mass spectrometry data show peaks corresponding to masses that do not match the desired peptide or the starting material. What are the likely side reactions?
A2: Side reactions during the removal of the 4-picolyl group can lead to a variety of impurities. The nature of the side products often depends on the deprotection method used.
-
Alkylation of Scavengers or Sensitive Residues: Cations generated during deprotection can alkylate nucleophilic scavengers or sensitive amino acid side chains like tryptophan and methionine.
-
Prevention: Use an effective scavenger cocktail tailored to the peptide sequence. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[4]
-
-
Over-reduction (Catalytic Hydrogenation): Aromatic residues such as phenylalanine, tyrosine, and tryptophan can be reduced if the hydrogenation is too harsh or prolonged.
-
Prevention: Carefully monitor the reaction progress and stop it as soon as the 4-picolyl group is cleaved. Use milder conditions, such as lower hydrogen pressure or a less active catalyst.
-
-
Peptide Bond Cleavage (Sodium in Liquid Ammonia): The strong reducing conditions of the sodium in liquid ammonia method can sometimes lead to cleavage of peptide bonds, particularly at proline residues.[5][6]
-
Prevention: This method is inherently harsh. If peptide bond cleavage is a significant issue, exploring alternative, milder deprotection methods like catalytic hydrogenation is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the 4-picolyl protecting group?
A1: The 4-picolyl group is typically removed by methods that cleave benzyl-type protecting groups. The most common methods include:
-
Catalytic Hydrogenation: This is a mild and widely used method involving hydrogen gas and a palladium catalyst (e.g., Pd/C).[7]
-
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas, this method employs a hydrogen donor such as formic acid, ammonium formate, or cyclohexadiene in the presence of a palladium catalyst.[3][8]
-
Sodium in Liquid Ammonia: This is a strong reducing method that can be effective when other methods fail, but it is less mild and can lead to side reactions.[5][9]
Q2: How do I choose the best deprotection method for my peptide?
A2: The choice of deprotection method depends on the overall protecting group strategy and the amino acid composition of your peptide.[5]
-
For peptides without sulfur-containing amino acids, catalytic hydrogenation is often the preferred method due to its mildness.[1]
-
If your peptide is sensitive to hydrogenation or contains other reducible functional groups, a different orthogonal protecting group strategy should be considered during the synthesis design.
-
Sodium in liquid ammonia should be reserved for cases where other methods are ineffective, and potential side reactions are acceptable or can be minimized.[9]
Q3: Can the 4-picolyl group be removed while the peptide is still on the solid-phase resin?
A3: No, the conditions required for 4-picolyl group removal (catalytic hydrogenation or strong reduction) are generally not compatible with solid-phase peptide synthesis (SPPS) resins and linkers. The deprotection is performed after the peptide has been cleaved from the resin and other acid-labile side-chain protecting groups have been removed.[10][11]
Q4: What is the purpose of scavengers during deprotection?
A4: Scavengers are added to the cleavage cocktail to "trap" reactive carbocations that are generated from the removal of protecting groups.[4] This prevents these reactive species from modifying sensitive amino acid residues in the peptide, such as tryptophan, methionine, and tyrosine, thus minimizing the formation of impurities.[4]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This protocol describes a general procedure for the removal of the 4-picolyl group using catalytic transfer hydrogenation with ammonium formate.
Materials:
-
4-picolyl protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (or another suitable solvent)
-
Nitrogen or Argon gas
-
Celite
Procedure:
-
Dissolve the 4-picolyl protected peptide in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% relative to the peptide).
-
Add ammonium formate (5-10 equivalents per protecting group).
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
Protocol 2: Sodium in Liquid Ammonia Reduction
This protocol is for the removal of the 4-picolyl group using sodium in liquid ammonia. Caution: This procedure should be carried out in a well-ventilated fume hood by experienced personnel due to the use of liquid ammonia and metallic sodium.
Materials:
-
4-picolyl protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Dry ice/acetone condenser
-
Anhydrous THF or other suitable co-solvent
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
Dissolve the 4-picolyl protected peptide in a minimal amount of anhydrous co-solvent (e.g., THF) and add it to the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color is observed.
-
Maintain the blue color for 1-2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Dissolve the remaining residue in water and purify the peptide by HPLC.
Data Presentation
Table 1: Comparison of Deprotection Methods for Benzyl-Type Protecting Groups (General)
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Purity |
| Catalytic Hydrogenation | H₂, Pd/C | Room temp, atmospheric pressure | Mild, high yield | Catalyst poisoning by sulfur, potential for over-reduction | >95% |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Room temp to mild heat | Avoids use of H₂ gas, generally fast | Catalyst poisoning, potential for side reactions at higher temps | >90% |
| Sodium in Liquid Ammonia | Na, liq. NH₃ | -78 °C | Very strong reducing agent | Harsh conditions, potential for peptide bond cleavage, safety concerns | Variable, often requires extensive purification |
Note: The purity values are typical for standard peptides and may vary depending on the sequence and complexity.[12][13]
Visualizations
Caption: A troubleshooting workflow for the removal of the 4-picolyl protecting group.
Caption: Overview of common methods for 4-picolyl protecting group removal.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Cleavage at acyl-proline bonds with sodium in liquid ammonia: application with nanomolar amounts of peptides and separation of products by high-performance liquid chromatography for structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. researchgate.net [researchgate.net]
Minimizing bis-alkylation products with 4-(Chloromethyl)pyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the formation of bis-alkylation products during reactions with 4-(chloromethyl)pyridine (B78701) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is bis-alkylation and why is it a common issue with 4-(chloromethyl)pyridine hydrochloride?
A1: Bis-alkylation is a common side reaction in the N-alkylation of primary amines where the alkylating agent reacts twice with the amine, leading to a tertiary amine instead of the desired secondary amine. This occurs because the initially formed mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards further alkylation.[1][2] this compound is a reactive alkylating agent, and controlling its reaction with primary amines to achieve selective mono-alkylation can be challenging.[3]
Q2: What are the primary factors influencing the ratio of mono- to bis-alkylation?
A2: Several factors can be adjusted to control the selectivity of the alkylation reaction:
-
Stoichiometry: The ratio of the amine to the alkylating agent is a critical factor. Using an excess of the primary amine can significantly favor mono-alkylation.[4]
-
Base: The choice and amount of base are crucial. A suitable base should be strong enough to deprotonate the primary amine but not so strong that it significantly deprotonates the resulting secondary amine hydrohalide salt.[5]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.[6]
-
Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity by minimizing the more rapid bis-alkylation.[6]
-
Rate of Addition: Adding the alkylating agent slowly (dropwise) can help maintain a low concentration of it in the reaction mixture, further favoring mono-alkylation.[6]
Q3: What is a general strategy to promote selective mono-alkylation?
A3: A common and effective strategy is to use a competitive deprotonation/protonation approach.[5][7] In this method, controlled reaction conditions are established where the reactant primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated as a salt.[5][7] This protonated secondary amine is significantly less nucleophilic and thus less likely to undergo further alkylation.[5][7]
Troubleshooting Guide
Problem 1: My reaction yields a high percentage of the bis-alkylation product.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Increase the excess of the primary amine relative to this compound. Ratios of 2:1 to 5:1 (amine:alkylating agent) are often effective.[8] |
| Base is too strong or in excess | Use a milder base such as K₂CO₃ or NaHCO₃. Ensure the stoichiometry of the base is carefully controlled. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the reaction rate and improve selectivity.[6] |
| Rapid addition of alkylating agent | Add the this compound solution dropwise over an extended period to maintain its low concentration in the reaction mixture.[6] |
Problem 2: The reaction is very slow or does not go to completion.
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure enough base is present to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. |
| Low Temperature | While low temperatures favor mono-alkylation, they can also slow the reaction. A moderate increase in temperature (e.g., to 40-60 °C) after the initial addition may be necessary. Monitor the reaction closely for the formation of the bis-alkylated product.[6] |
| Poor Solvent Choice | Ensure a suitable solvent is used. Polar aprotic solvents like DMF or acetonitrile are generally good choices for SN2 reactions.[6] |
| Inactivated Reagent | This compound can degrade over time. Ensure you are using a fresh or properly stored reagent. |
Problem 3: I am observing multiple unidentified side products.
| Possible Cause | Suggested Solution |
| Decomposition of Reagents | High temperatures or a highly basic environment can lead to the decomposition of starting materials or products. Consider running the reaction under milder conditions. |
| Reaction with Solvent | Some solvents can react with the alkylating agent or the base. Ensure the chosen solvent is inert under the reaction conditions. |
| Presence of Impurities | Use purified starting materials and solvents to avoid side reactions caused by impurities. |
Data Summary: Influence of Reaction Parameters on Alkylation Selectivity
The following table summarizes the general effects of key reaction parameters on the mono- versus bis-alkylation of a primary amine with an alkyl halide.
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Bis-alkylation | Rationale |
| Stoichiometry (Amine:Alkyl Halide) | High ratio (e.g., >2:1) | Low ratio (e.g., 1:1 or excess alkyl halide) | A higher concentration of the primary amine increases the probability of the alkyl halide reacting with it over the mono-alkylated product.[4] |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) | Strong base (e.g., NaH, KOtBu) | A weaker base is less likely to deprotonate the secondary ammonium (B1175870) salt, keeping it unreactive.[5] |
| Temperature | Low (0 °C to room temperature) | High | Lower temperatures slow the rate of the second alkylation more significantly than the first. |
| Concentration | Dilute conditions | Concentrated conditions | Lower concentrations can help to control the reaction rate. |
| Rate of Addition | Slow, dropwise addition of alkyl halide | Rapid, bulk addition of alkyl halide | Slow addition keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary amine.[6] |
Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine
This protocol provides a general method for the selective mono-alkylation of a primary amine with this compound.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.0 equivalents) and potassium carbonate (2.5 equivalents) in DMF.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of DMF. Add this solution dropwise to the stirring amine/base mixture at 0 °C over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono- and bis-alkylated products.
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated secondary amine.
Visualizations
Caption: Reaction pathway showing the formation of both mono- and bis-alkylation products.
Caption: Experimental workflow for selective mono-N-alkylation.
Caption: Decision tree for troubleshooting high bis-alkylation.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | High-Quality [benchchem.com]
- 4. Solved In reactions between alkyl halides and amines, the | Chegg.com [chegg.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Purification of Products from Reactions with 4-(Chloromethyl)pyridine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4-(Chloromethyl)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted 4-(Chloromethyl)pyridine, the corresponding 4-pyridinemethanol (B147518) (from hydrolysis), and pyridinium (B92312) salt byproducts. If a base such as pyridine (B92270) is used in the reaction, its removal is also a critical purification step.[1][2] Over-alkylation can also occur, leading to the formation of undesired polysubstituted products.
Q2: My product is a pyridinium salt and is highly soluble in water. How can I effectively extract it?
A2: Extracting highly polar, water-soluble pyridinium salts can be challenging. Traditional liquid-liquid extraction with non-polar organic solvents is often inefficient. Consider these strategies:
-
Solid-Phase Extraction (SPE): Utilize a stationary phase that can retain your compound of interest, allowing impurities to be washed away, followed by elution with a stronger solvent.
-
Ion-Pair Extraction: Introduce a lipophilic counter-ion into the aqueous phase to form a more organic-soluble ion pair with your pyridinium salt, which can then be extracted into a solvent like dichloromethane (B109758) or chloroform.
-
Lyophilization: If the product is non-volatile, freeze-drying the aqueous solution can be an effective method to remove water and volatile impurities.
Q3: I am observing significant peak tailing during HPLC analysis of my pyridine-containing product. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like pyridine derivatives is often due to strong interactions with acidic silanol (B1196071) groups on the silica-based column stationary phase.[3] This can be addressed by:
-
Adding a mobile phase modifier: Incorporate a small amount of a competitive base, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1-0.5%), to the mobile phase to block the active silanol sites.[3]
-
Lowering the mobile phase pH: Adjusting the pH to be more acidic (around 2.5-3.5) can protonate the silanol groups, reducing their interaction with the basic analyte.[3]
-
Using a specialized column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.[3]
Q4: My purified product, a pyridinium salt, shows inconsistent NMR spectra. What could be the issue?
A4: The chemical shifts in the NMR spectra of pyridinium salts can be highly sensitive to the solvent and the counter-ion.[4] Ensure that you are using the same deuterated solvent for all analyses. If the counter-ion is different between batches (e.g., chloride vs. bromide), this can also lead to variations in the spectra. Additionally, residual acidic or basic impurities can cause peak broadening or shifts.[4]
Troubleshooting Guides
Problem 1: Difficulty in Removing Unreacted Pyridine or Pyridine-based Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Persistent pyridine odor in the product. | Incomplete removal of pyridine used as a solvent or base. | 1. Acid Wash: Perform a liquid-liquid extraction with dilute aqueous HCl (e.g., 1M HCl). The pyridine will be protonated to form the water-soluble pyridinium hydrochloride and partition into the aqueous layer.[1][2] 2. Copper Sulfate (B86663) Wash: For acid-sensitive products, wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble complex with copper and is removed in the aqueous phase.[1][2] 3. Azeotropic Removal: For trace amounts, repeatedly add toluene (B28343) to the product and evaporate under reduced pressure to form an azeotrope with pyridine.[1][2] |
| Product is contaminated with a water-soluble pyridinium salt. | Byproduct formation or presence of unreacted starting material. | 1. Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove more soluble impurities. 2. Chromatography: If recrystallization is not feasible, column chromatography may be necessary. For highly polar compounds, consider using reverse-phase chromatography or HILIC. |
Problem 2: Product "Oils Out" During Crystallization
| Symptom | Possible Cause | Suggested Solution |
| A viscous liquid separates from the solution instead of solid crystals upon cooling. | The solution is supersaturated, cooled too quickly, or impurities are inhibiting crystallization. | 1. Add more solvent: Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites. 3. Seed the solution: If available, add a single, pure crystal of the product to induce crystallization. 4. Change the solvent system: Try a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent). |
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
| Symptom | Possible Cause | Suggested Solution |
| The organic and aqueous layers do not separate cleanly after shaking. | Vigorous shaking or the presence of surfactant-like impurities. | 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion. 3. Filtration: Pass the emulsified layer through a pad of celite or glass wool. |
Experimental Protocols
Protocol 1: General Purification of an N-alkylated Amine from Reaction with this compound
This protocol describes a general procedure for the workup and purification of a product from the reaction of an amine with this compound.
1. Reaction Quenching and Initial Extraction:
- Once the reaction is complete, cool the reaction mixture to room temperature.
- If the reaction was performed in a polar aprotic solvent like DMF or DMSO, dilute the mixture with a larger volume of ethyl acetate (B1210297) or dichloromethane.
- Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the polar solvent.
- To remove any unreacted this compound and other acidic species, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Check the pH of the aqueous layer to ensure it is basic.
- Separate the organic layer.
2. Removal of Pyridine-based Impurities:
- Wash the organic layer with a 1M aqueous HCl solution to remove any pyridine-based impurities by forming their water-soluble hydrochloride salts.[1][2]
- Repeat the acid wash if necessary (monitor by TLC).
3. Final Wash and Drying:
- Wash the organic layer with brine to remove residual water.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
4. Purification by Column Chromatography:
- If the crude product is not pure by TLC or NMR analysis, perform column chromatography.
- For moderately polar compounds, silica (B1680970) gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol (B129727) is often effective.
- For highly polar or basic compounds, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase to prevent peak tailing.[3]
5. Recrystallization (if applicable):
- If the purified product is a solid, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether, methanol/dichloromethane).
Data Presentation
Table 1: Influence of Mobile Phase Additives on HPLC Peak Shape of a Pyridine Derivative
| Mobile Phase Composition | Peak Tailing Factor | Observations |
| 50:50 Acetonitrile:Water | 2.5 | Significant tailing observed. |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | 1.8 | Reduced tailing, but still present. |
| 50:50 Acetonitrile:Water + 0.1% Triethylamine | 1.1 | Symmetrical peak shape achieved.[3] |
Table 2: Typical Solvent Systems for Purification Techniques
| Purification Technique | Product Polarity | Typical Solvent System |
| Normal-Phase Chromatography | Low to Moderate | Hexanes/Ethyl Acetate gradient |
| Moderate to High | Dichloromethane/Methanol gradient | |
| Reverse-Phase Chromatography | High | Water/Acetonitrile gradient with 0.1% TFA |
| Recrystallization | Crystalline Solid | Ethanol, Isopropanol, or Ethyl Acetate/Hexanes |
Visualizations
Caption: General experimental workflow for the purification of products from reactions with this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 4-(Chloromethyl)pyridine Hydrochloride vs. 2-(Chloromethyl)pyridine Hydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the versatile reagents in a chemist's toolkit, substituted pyridines play a pivotal role. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: 4-(Chloromethyl)pyridine hydrochloride and 2-(Chloromethyl)pyridine hydrochloride, focusing on their behavior in nucleophilic substitution reactions. While direct, side-by-side kinetic studies under identical conditions are not extensively documented in publicly available literature, a comprehensive understanding of their relative reactivity can be derived from fundamental principles of organic chemistry and data from analogous systems.
Executive Summary
The primary difference in reactivity between this compound and 2-(Chloromethyl)pyridine hydrochloride in nucleophilic substitution reactions stems from the electronic influence of the nitrogen atom within the pyridine (B92270) ring. The 4-isomer is generally considered to be more reactive towards nucleophilic attack at the chloromethyl group. This heightened reactivity is attributed to the superior ability of the nitrogen at the para position to stabilize the transition state and any potential carbocationic character through resonance. In contrast, the 2-isomer, while still reactive, experiences a less pronounced electronic activation from the adjacent nitrogen and may be subject to steric hindrance depending on the nature of the nucleophile.
Theoretical Basis for Reactivity Differences
The reactivity of the chloromethyl group in both isomers is primarily dictated by its susceptibility to nucleophilic attack, which can proceed via either a bimolecular (SN2) or a unimolecular (SN1) mechanism. The pyridine ring's nitrogen atom is strongly electron-withdrawing, which enhances the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack.
Electronic Effects:
-
4-(Chloromethyl)pyridine: The nitrogen atom is in the para position relative to the chloromethyl group. This positioning allows for effective delocalization of negative charge in the transition state of an SN2 reaction and stabilization of a positive charge in the case of an SN1-like mechanism through resonance. This resonance stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.
-
2-(Chloromethyl)pyridine: The nitrogen atom is in the ortho position. While it still exerts an electron-withdrawing inductive effect, its ability to stabilize the transition state through resonance is less effective compared to the 4-isomer.
Steric Effects:
In SN2 reactions, the approach of the nucleophile to the electrophilic carbon is sensitive to steric hindrance. For the 2-isomer, the proximity of the nitrogen atom's lone pair and the rest of the pyridine ring could potentially create more steric hindrance for bulky nucleophiles compared to the more exposed 4-isomer.
Quantitative Data Comparison
As previously mentioned, direct comparative kinetic data is scarce. However, we can infer relative reactivity from studies on similar systems. For instance, in palladium-catalyzed cross-coupling reactions, 4-bromopyridine (B75155) is generally more reactive than 2-bromopyridine (B144113) due to the strong electronic activation from the para-nitrogen. A similar trend is expected for nucleophilic substitution at the chloromethyl group.
To illustrate the expected outcomes, the following table provides a qualitative comparison and representative, plausible yields for a typical nucleophilic substitution reaction with a common nucleophile, such as an amine. These yields are based on general principles and data from analogous reactions and should be considered illustrative.
| Feature | 4-(Chloromethyl)pyridine HCl | 2-(Chloromethyl)pyridine HCl |
| Relative Reactivity | Higher | Lower |
| Primary Reaction Mechanism | SN2, with potential for SN1 character depending on solvent and nucleophile | Primarily SN2 |
| Key Influencing Factors | Strong resonance stabilization from para-nitrogen | Inductive effect from ortho-nitrogen, potential for steric hindrance |
| Representative Yield with Amine | Good to Excellent (e.g., 85-95%) | Moderate to Good (e.g., 70-85%) |
Experimental Protocols
The following are general experimental protocols for nucleophilic substitution reactions involving chloromethylpyridine hydrochlorides. These should be adapted and optimized for specific substrates and nucleophiles.
General Protocol for Amination
This protocol describes the reaction of a chloromethylpyridine hydrochloride with a primary or secondary amine.
Materials:
-
This compound or 2-(Chloromethyl)pyridine hydrochloride
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, ethanol, or acetonitrile)
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the chloromethylpyridine hydrochloride (1.0 eq.) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 eq.) and the base (2.0-2.5 eq.) to the solution. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted methylpyridine.
General Protocol for Thiolation
This protocol outlines the reaction with a thiol nucleophile to form a thioether.
Materials:
-
This compound or 2-(Chloromethyl)pyridine hydrochloride
-
Thiol nucleophile (e.g., thiophenol)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the thiol (1.0 eq.) in the chosen solvent, add the base to generate the thiolate anion in situ.
-
Add the chloromethylpyridine hydrochloride (1.0 eq.) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. These reactions are often rapid.
-
Once the reaction is complete, perform an aqueous work-up and extract the product.
-
Dry, concentrate, and purify the product as described in the amination protocol.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Generalized SN2 reaction mechanism.
Caption: Factors influencing reactivity of isomers.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
A Comparative Guide to 4-Picolyl and Benzyl Protecting Groups for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable protecting group for carboxylic acids is a critical decision in the synthesis of complex molecules, directly impacting yield, purity, and the overall efficiency of a synthetic route. The benzyl (B1604629) (Bn) group has long been a reliable choice, valued for its general stability and straightforward removal. However, the 4-picolyl (Pic) protecting group has emerged as a valuable alternative, offering unique advantages in terms of its chemoselective cleavage and potential for milder deprotection conditions. This guide provides an objective comparison of the 4-picolyl and benzyl protecting groups, supported by experimental data and detailed protocols to inform the strategic choice between these two important synthetic tools.
Introduction to 4-Picolyl and Benzyl Protecting Groups
The primary function of a protecting group for a carboxylic acid is to mask its acidic proton, thereby preventing unwanted reactivity during subsequent synthetic transformations. This is achieved by converting the carboxylic acid into an ester.
Benzyl (Bn) esters are formed by the esterification of a carboxylic acid with benzyl alcohol. The benzyl group is generally stable to a wide range of reaction conditions but can be readily cleaved by hydrogenolysis or under strong acidic conditions.[1][2]
4-Picolyl (Pic) esters are synthesized from the corresponding carboxylic acid and 4-pyridinemethanol. The key feature of the 4-picolyl group is the presence of the pyridine (B92270) nitrogen, which allows for highly chemoselective deprotection under conditions that leave many other protecting groups, including benzyl esters, intact.[3]
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key characteristics and performance of the 4-picolyl and benzyl protecting groups based on available experimental data.
Table 1: General Properties and Stability
| Feature | 4-Picolyl (Pic) | Benzyl (Bn) | Citation |
| Structure | -CH₂-(4-pyridyl) | -CH₂-Ph | |
| Stability to Acid | Moderate to Good | Good | [4] |
| Stability to Base | Moderate (similar to benzoyl) | Good | [3] |
| Stability to Hydrogenolysis | Labile | Labile | [1][2] |
| Orthogonality | High (cleaved by specific metal salts) | Moderate (cleaved by hydrogenolysis/strong acid) | [1][3] |
Table 2: Protection (Esterification) Methods and Conditions
| Method | Reagents | Solvent | Temperature | Typical Yield | Citation |
| 4-Picolyl Ester Formation | 4-Picolyl chloride, Et₃N | CH₂Cl₂ | Room Temp. | Good | |
| Picolinic acid, EDC, DMAP | CH₂Cl₂ | Room Temp. | High | [3] | |
| Benzyl Ester Formation | Benzyl bromide, Cs₂CO₃ | DMF | Room Temp. | High | |
| Benzyl alcohol, DCC, DMAP | CH₂Cl₂ | Room Temp. | High | [5] | |
| Benzyl alcohol, p-TsOH | Toluene | Reflux | High | [6] |
Table 3: Deprotection (Cleavage) Methods and Conditions
| Protecting Group | Method | Reagents | Solvent | Temperature | Typical Yield | Citation |
| 4-Picolyl (Pic) | Catalytic Metal Salts | Cu(OAc)₂ (catalytic) | MeOH/CH₂Cl₂ | Room Temp. | >90% | [3] |
| FeCl₃ (catalytic) | MeOH/CH₂Cl₂ | Room Temp. | >90% | [3] | ||
| Photochemical | Electron Donor, Visible Light | MeCN | Room Temp. | High | [7][8] | |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOAc | Room Temp. | >95% | [6] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH | Reflux | High | ||
| Strong Acid | HBr/AcOH | - | Room Temp. | Good | [2] | |
| TFA (for activated benzyls like PMB) | CH₂Cl₂ | Room Temp. | High | |||
| Lewis Acid | SnCl₄ | CH₂Cl₂ | Room Temp. | Good |
Experimental Protocols
Protection of a Carboxylic Acid
Protocol 1: Synthesis of a 4-Picolyl Ester
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂), add picolinic acid (1.5 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).[3]
-
Stir the reaction mixture at room temperature under an inert atmosphere for 16 hours.[3]
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with water.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Benzyl Ester
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297).[6]
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Add benzyl alcohol (1.2 eq) to the mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzyl ester, which can be further purified by chromatography if necessary.
Deprotection of the Ester
Protocol 3: Cleavage of a 4-Picolyl Ester using Catalytic Copper(II) Acetate
-
Dissolve the 4-picolyl ester (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:9 v/v).[3]
-
Add a catalytic amount of copper(II) acetate (Cu(OAc)₂, 0.3 eq).[3]
-
Stir the reaction at room temperature, monitoring its progress by TLC. Reaction times can vary from minutes to a few hours.[3]
-
Once the reaction is complete, quench with a suitable reagent if necessary, and remove the solvent in vacuo.
-
Purify the resulting carboxylic acid by standard procedures.
Protocol 4: Cleavage of a Benzyl Ester by Catalytic Hydrogenolysis
-
Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[6]
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%).[6]
-
Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Mandatory Visualizations
Chemical Structures and Protection/Deprotection Schemes
Caption: General schemes for the protection and deprotection of carboxylic acids.
Decision Tree for Protecting Group Selection
Caption: Decision-making workflow for selecting between 4-picolyl and benzyl groups.
Discussion and Conclusion
The choice between 4-picolyl and benzyl protecting groups for carboxylic acids depends heavily on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the required conditions for their manipulation.
The Benzyl Group:
The benzyl group is a workhorse in organic synthesis due to its general stability and the reliability of its cleavage by catalytic hydrogenolysis.[1][2] This method is mild and often provides high yields with easy workup. However, the conditions for hydrogenolysis are not compatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles. Cleavage with strong acids is an alternative but lacks selectivity if other acid-labile groups are present.
The 4-Picolyl Group:
The primary advantage of the 4-picolyl group lies in its unique deprotection profile, which imparts a high degree of orthogonality. The ability to cleave 4-picolyl esters with catalytic amounts of copper(II) or iron(III) salts under mild, neutral conditions is a significant benefit, especially in the synthesis of complex molecules with multiple protecting groups.[3] These conditions are compatible with a wide array of other protecting groups that would not survive hydrogenolysis or strong acid treatment. Furthermore, the development of photochemical deprotection methods for picolyl-based groups opens the door to even milder and more controlled cleavage strategies.[4][7] The basic nitrogen in the picolyl ring can also influence the solubility and chromatographic behavior of the protected molecule, which can be either an advantage or a disadvantage depending on the specific substrate.
Recommendation:
-
For straightforward syntheses where the molecule can tolerate reductive conditions, the benzyl group remains an excellent and economical choice.
-
In complex, multi-step syntheses requiring a high degree of orthogonality, where the presence of reducible or acid-sensitive functional groups precludes the use of standard debenzylation methods, the 4-picolyl group offers a superior, chemoselective deprotection strategy.
Ultimately, the decision should be based on a careful analysis of the entire synthetic route. This guide provides the necessary data and protocols to enable an informed choice, empowering researchers to optimize their synthetic strategies for the successful construction of their target molecules.
References
- 1. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. C-O bond fragmentation of 4-picolyl- and N-methyl-4-picolinium esters triggered by photochemical electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Introduction of the 4-Pyridylmethyl Group: Alternative Reagents and Methodologies
For researchers, scientists, and drug development professionals, the efficient and selective introduction of the 4-pyridylmethyl moiety is a critical step in the synthesis of a wide range of biologically active compounds. This guide provides an objective comparison of the primary methods for this transformation, offering a detailed analysis of experimental protocols, quantitative performance data, and the underlying chemical principles.
The traditional method for 4-pyridylmethylation often involves the use of 4-(chloromethyl)pyridine (B78701) hydrochloride, a reactive and commercially available reagent. However, alternative strategies, such as the reductive amination of pyridine-4-carboxaldehyde and the activation of 4-pyridylmethanol, offer distinct advantages in terms of safety, substrate scope, and reaction conditions. This guide will delve into a direct comparison of these methods for the synthesis of a model compound, N-(pyridin-4-ylmethyl)benzylamine.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for three primary methods of introducing the 4-pyridylmethyl group onto a model primary amine, benzylamine (B48309).
| Method | Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Direct Alkylation | 4-(Chloromethyl)pyridine hydrochloride, Benzylamine, Triethylamine (B128534) | 75-85 | 2-4 | 25-50 | Simple procedure, readily available starting materials. | Potential for over-alkylation, lachrymatory nature of the reagent. |
| Reductive Amination | Pyridine-4-carboxaldehyde, Benzylamine, Sodium triacetoxyborohydride (B8407120) | 85-95 | 1-3 | 25 | High yields, mild reaction conditions, broad substrate scope. | Requires a stoichiometric amount of reducing agent. |
| Alcohol Activation (via Tosylate) | 4-Pyridylmethanol, p-Toluenesulfonyl chloride, Pyridine (B92270), Benzylamine | 70-80 (two steps) | 4-6 (total) | 0-80 | Avoids lachrymatory halides, allows for late-stage functionalization. | Two-step process, potential for side reactions during tosylation. |
Experimental Protocols
Detailed methodologies for the synthesis of N-(pyridin-4-ylmethyl)benzylamine using each of the compared methods are provided below.
Method 1: Direct Alkylation with this compound
Reaction Scheme:
Procedure:
-
To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (B109758) (10 mL per mmol of the limiting reagent) at room temperature, add this compound (1.0 equivalent) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford N-(pyridin-4-ylmethyl)benzylamine.
Expected Yield: 75-85%
Method 2: Reductive Amination of Pyridine-4-carboxaldehyde
Reaction Scheme:
Procedure:
-
To a stirred solution of pyridine-4-carboxaldehyde (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous 1,2-dichloroethane (B1671644) (15 mL per mmol of the aldehyde) at room temperature, add sodium triacetoxyborohydride (1.5 equivalents).[1]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-(pyridin-4-ylmethyl)benzylamine.
Expected Yield: 85-95%[1]
Method 3: Activation of 4-Pyridylmethanol via Tosylation
Reaction Scheme:
Step 1: Tosylation of 4-Pyridylmethanol
Step 2: Nucleophilic Substitution with Benzylamine
Procedure:
Step 1: Synthesis of 4-Pyridylmethyl Tosylate
-
Dissolve 4-pyridylmethanol (1.0 equivalent) in anhydrous pyridine (5 mL per mmol) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-pyridylmethyl tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of N-(pyridin-4-ylmethyl)benzylamine
-
Dissolve the crude 4-pyridylmethyl tosylate (1.0 equivalent) and benzylamine (1.2 equivalents) in anhydrous acetonitrile (B52724) (10 mL per mmol of tosylate).
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give N-(pyridin-4-ylmethyl)benzylamine.
Expected Overall Yield: 70-80%
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and the final product for each methodology, the following diagrams are provided.
Caption: Direct Alkylation Workflow.
Caption: Reductive Amination Workflow.
Caption: Alcohol Activation Workflow.
Conclusion
The choice of reagent for the introduction of the 4-pyridylmethyl group is dependent on the specific requirements of the synthesis. For high-yielding, clean, and mild reactions, reductive amination stands out as a superior method. While direct alkylation offers a simpler, one-step procedure, it may be compromised by lower yields and the potential for side reactions. The activation of 4-pyridylmethanol provides a valuable alternative, particularly when avoiding halogenated starting materials is desirable, though it requires a two-step sequence. By understanding the comparative performance and experimental nuances of each method, researchers can make informed decisions to optimize their synthetic strategies.
References
A Comparative Guide to the Cleavage of Ether Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and subsequent cleavage of protecting groups are paramount to achieving target molecules with high fidelity and yield. Ether protecting groups are fundamental tools for the temporary masking of hydroxyl functionalities, offering a range of stabilities and deprotection strategies. This guide provides an objective comparison of the cleavage of several common ether protecting groups, with a special focus on the available data for 4-picolyl ethers, to aid chemists in navigating these critical synthetic transformations.
Introduction to Ether Protecting Groups
Ethers are a cornerstone of protecting group chemistry for alcohols due to their general stability across a wide range of reaction conditions, including exposure to bases, organometallic reagents, and many oxidizing and reducing agents. The choice of a specific ether protecting group is dictated by its stability profile and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. This guide will delve into the deprotection of several widely used ether protecting groups: Benzyl (B1604629) (Bn), Methoxymethyl (MOM), Silyl (B83357) ethers (e.g., TBDMS), β-(Trimethylsilyl)ethoxymethyl (SEM), and the less commonly employed 4-Picolyl (Pym) ether.
Comparative Analysis of Cleavage Conditions
The efficacy and selectivity of ether cleavage are highly dependent on the chosen reagent and reaction conditions. The following table summarizes common deprotection methods for various ether protecting groups, providing a comparative overview of their lability.
| Protecting Group | Cleavage Conditions | Reagents | Comments |
| 4-Picolyl (Pym) | Electrolytic Reduction | 0.5 M H₂SO₄, Hg cathode | Primarily reported for phenols and thiols; data for aliphatic alcohols is limited. |
| Catalytic Hydrogenolysis | H₂, Pd/C | Analogous to benzyl ether cleavage, but can be complicated by catalyst poisoning by the pyridine (B92270) nitrogen. | |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | A very common and clean method. Sensitive to other reducible functional groups.[1] |
| Strong Acid | BBr₃, BCl₃ | Effective but can be harsh and non-selective. | |
| Oxidative Cleavage | DDQ, CAN | Particularly effective for p-methoxybenzyl (PMB) ethers.[2] | |
| Methoxymethyl (MOM) | Acidic Hydrolysis | HCl, TFA, p-TsOH | A widely used method with tunable reactivity based on acid strength. |
| Lewis Acids | TMSBr, MgBr₂ | Offers milder conditions for sensitive substrates. | |
| Silyl Ethers (TBDMS) | Fluoride (B91410) Ion | TBAF, HF•Pyridine | The most common and highly selective method for silyl ether cleavage. |
| Acidic Hydrolysis | AcOH, p-TsOH | Generally slower than fluoride-mediated cleavage and depends on the steric bulk of the silyl group. | |
| SEM | Fluoride Ion | TBAF, CsF | Standard method for deprotection. |
| Lewis Acids | MgBr₂, LiBF₄ | Provides an alternative for substrates sensitive to fluoride ions. |
Experimental Protocols
Detailed methodologies for the cleavage of each class of ether protecting group are provided below, offering a practical guide for laboratory application.
Cleavage of 4-Picolyl Ethers (from Phenols)
Method: Electrolytic Reduction
-
Substrate: S-4-Picolyl-L-cysteine
-
Reagents: 0.5 M Sulfuric Acid
-
Apparatus: Electrolytic cell with a mercury cathode.
-
Procedure: A solution of the S-4-picolyl-L-cysteine is prepared in 0.5 M sulfuric acid. This solution is subjected to electrolytic reduction at a mercury cathode.
-
Work-up: Following the reduction, the solution is typically neutralized and the product is isolated. For cysteine, air oxidation at pH 8 can be performed to yield cystine.
-
Yield: 88% for L-cysteine.
Cleavage of Benzyl (Bn) Ethers
Method: Catalytic Hydrogenolysis
-
Substrate: Benzyl-protected alcohol.
-
Reagents: Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C).
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Procedure: The benzyl ether is dissolved in the chosen solvent in a flask suitable for hydrogenation. The Pd/C catalyst (typically 5-10 mol%) is added to the solution. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
-
Yield: Typically >95%.[1]
Cleavage of Methoxymethyl (MOM) Ethers
Method: Acidic Hydrolysis
-
Substrate: MOM-protected alcohol.
-
Reagents: 6 M Hydrochloric Acid (HCl).
-
Solvent: Tetrahydrofuran (THF) / Water.
-
Procedure: The MOM ether is dissolved in a mixture of THF and water. 6 M HCl is added, and the solution is stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated.
-
Purification: The crude product can be purified by column chromatography if necessary.
Cleavage of tert-Butyldimethylsilyl (TBDMS) Ethers
Method: Fluoride-Mediated Cleavage
-
Substrate: TBDMS-protected alcohol.
-
Reagents: 1 M Tetrabutylammonium fluoride (TBAF) in THF.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The TBDMS ether is dissolved in THF. A solution of 1 M TBAF in THF is added, and the reaction is stirred at room temperature.
-
Monitoring: The progress of the reaction is followed by TLC.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The product can be purified by flash chromatography.
Cleavage of β-(Trimethylsilyl)ethoxymethyl (SEM) Ethers
Method: Lewis Acid-Mediated Cleavage
-
Substrate: SEM-protected alcohol.
-
Reagents: Magnesium bromide (MgBr₂).
-
Solvent: Diethyl ether (Et₂O).
-
Procedure: The SEM ether is dissolved in anhydrous diethyl ether. Anhydrous magnesium bromide is added, and the mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Mechanistic Insights and Logical Relationships
The cleavage of ether protecting groups proceeds through distinct mechanistic pathways, which dictates the choice of reagents and the compatibility with other functional groups.
General Cleavage Pathways
Caption: General mechanistic pathways for ether deprotection.
This diagram illustrates the three primary mechanisms for ether cleavage. Acid-catalyzed pathways are common for MOM and Bn ethers, proceeding through either SN1-like or SN2-like mechanisms depending on the substrate.[3] Reductive cleavage, or hydrogenolysis, is the hallmark of benzyl ether deprotection. Nucleophilic cleavage is most notably employed for silyl ethers, where the high affinity of fluoride for silicon drives the reaction.
Experimental Workflow for Ether Deprotection
Caption: A typical experimental workflow for ether deprotection.
This flowchart outlines the standard laboratory procedure for the cleavage of an ether protecting group, from the initial setup to the final purification of the desired alcohol. Each step is crucial for achieving a high yield and purity of the final product.
Conclusion
The selection of an ether protecting group and its corresponding cleavage strategy is a critical decision in the planning of a synthetic route. While benzyl, MOM, silyl, and SEM ethers offer a well-established and versatile toolbox for the protection of hydroxyl groups, with a wealth of data to guide their use, the 4-picolyl ether remains a more specialized protecting group with limited documented applications for aliphatic alcohols. The choice between these protecting groups should be based on the overall synthetic strategy, considering the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions and execute these crucial deprotection steps with confidence.
References
A Comparative Guide to the Reactivity of Chloromethylpyridine Isomers in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-chloromethylpyridine, 3-chloromethylpyridine, and 4-chloromethylpyridine in nucleophilic substitution reactions. A comprehensive review of available literature indicates a lack of direct, quantitative comparative studies. However, by synthesizing information from kinetic studies of related compounds and fundamental principles of organic chemistry, we can establish a well-grounded qualitative comparison and provide detailed protocols for researchers to conduct their own quantitative analyses.
Theoretical Reactivity Comparison
The reactivity of chloromethylpyridines in nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism, is governed by the electronic effects of the nitrogen atom in the pyridine (B92270) ring and the position of the chloromethyl group.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which influences the electrophilicity of the carbon atom in the chloromethyl group. This effect is most pronounced when the chloromethyl group is at the 2- or 4-position due to resonance stabilization of the transition state.
-
4-Chloromethylpyridine: The nitrogen atom can effectively delocalize the developing negative charge in the transition state through resonance, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This isomer is predicted to be the most reactive.
-
2-Chloromethylpyridine: Similar to the 4-isomer, the nitrogen at the 2-position can stabilize the transition state through resonance. However, the proximity of the nitrogen atom to the reaction center can also introduce steric hindrance, potentially slowing the reaction rate compared to the 4-isomer.[1]
-
3-Chloromethylpyridine: The electron-withdrawing inductive effect of the nitrogen is still present, but resonance stabilization of the SN2 transition state is not possible. Therefore, 3-chloromethylpyridine is expected to be the least reactive of the three isomers.
Predicted Order of Reactivity:
Based on these electronic considerations, the expected order of reactivity for the chloromethylpyridine isomers in nucleophilic substitution reactions is:
4-Chloromethylpyridine > 2-Chloromethylpyridine > 3-Chloromethylpyridine
Quantitative Data Summary
| Isomer | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 2-Chloromethylpyridine | e.g., Piperidine | e.g., Acetonitrile | e.g., 25 | Experimental Value |
| 3-Chloromethylpyridine | e.g., Piperidine | e.g., Acetonitrile | e.g., 25 | Experimental Value |
| 4-Chloromethylpyridine | e.g., Piperidine | e.g., Acetonitrile | e.g., 25 | Experimental Value |
Key Experimental Protocols
To facilitate the direct comparison of the reactivity of chloromethylpyridine isomers, the following detailed experimental protocols are provided. These methods can be adapted for various nucleophiles and solvent systems.
Experiment 1: Comparative Kinetics by Conductometry
This method is suitable for reactions that produce ionic products, allowing for the monitoring of the reaction progress by measuring the change in conductivity.
Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and 4-chloromethylpyridine with a nucleophile (e.g., aniline (B41778) or piperidine).
Materials:
-
2-Chloromethylpyridine
-
3-Chloromethylpyridine
-
4-Chloromethylpyridine
-
Aniline (or other suitable nucleophile)
-
Solvent (e.g., Methanol, Acetonitrile)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of each chloromethylpyridine isomer (e.g., 0.02 M) and the nucleophile (e.g., 0.04 M) in the chosen solvent.
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature in the thermostated water bath.
-
To initiate the reaction, mix equal volumes of the chloromethylpyridine solution and the nucleophile solution in the reaction vessel.
-
Immediately begin monitoring the conductivity of the solution at regular time intervals.
-
Continue recording data until the reaction is substantially complete (indicated by a stable conductivity reading).
-
The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction, where the change in conductivity is proportional to the concentration of the ionic product formed.[2]
Experiment 2: Comparative Solvolysis by HPLC/UV-Vis
This method is ideal for tracking the disappearance of the reactant or the appearance of a product over time, particularly for solvolysis reactions where the solvent acts as the nucleophile.
Objective: To determine the pseudo-first-order rate constants for the solvolysis of 2-, 3-, and 4-chloromethylpyridine.
Materials:
-
2-Chloromethylpyridine
-
3-Chloromethylpyridine
-
4-Chloromethylpyridine
-
Solvent system (e.g., 50:50 ethanol/water)
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
Thermostated reaction vessel
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of each chloromethylpyridine isomer (e.g., 0.1 M) in the chosen solvent system.
-
Equilibrate the thermostated reaction vessel to the desired temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known volume of the chloromethylpyridine stock solution to the pre-heated solvent in the reaction vessel to achieve the desired final concentration.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by cooling and dilution with the mobile phase).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining chloromethylpyridine.
-
Plot the natural logarithm of the concentration of the chloromethylpyridine versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k').
Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the rate of nucleophilic substitution on chloromethylpyridines.
Caption: Factors influencing nucleophilic substitution reactivity.
Experimental Workflow
The general workflow for conducting a kinetic study on the nucleophilic substitution of chloromethylpyridines is depicted below.
Caption: Workflow for kinetic analysis of chloromethylpyridines.
References
A Comparative Guide to Peptide Purification: The Advantages of 4-Picolyl Ester-Based Synthesis
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to achieving reliable and reproducible results. The chosen synthesis strategy directly influences the impurity profile of the crude product and, consequently, the complexity of its purification. This guide provides an objective comparison of peptide purification outcomes when employing a 4-picolyl ester-based synthesis strategy, specifically the modern photoredox-catalyzed picolyl (Picoc) solid-phase peptide synthesis (SPPS), versus the conventional Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS).
The use of 4-picolyl esters in peptide synthesis has been revisited and modernized to offer significant advantages in simplifying downstream purification. By minimizing the formation of common side products during synthesis, the resulting crude peptide is of higher purity, leading to more efficient and higher-yielding purification processes.
Performance Comparison: Picolyl vs. Fmoc Strategies
The primary advantage of a 4-picolyl ester-based approach, such as Picoc-SPPS, lies in the milder conditions for the deprotection of the α-amino group. This leads to a significant reduction in common side reactions that plague standard Fmoc-SPPS, such as aspartimide and diketopiperazine formation. The result is a cleaner crude product, which simplifies purification and improves overall yield.
Crude Peptide Purity
A higher crude peptide purity directly translates to a more straightforward and efficient purification process. The following table compares the crude purity of a model peptide synthesized using both Picoc-SPPS and standard Fmoc-SPPS.
| Synthesis Method | Model Peptide | Crude Product Purity (%) | Key Impurities Minimized |
| Picoc-SPPS | Scorpion Toxin II-derived peptide (containing Asp-Gly) | >95% (Aspartimide not detected) | Aspartimide, Piperidide adducts |
| Fmoc-SPPS | Scorpion Toxin II-derived peptide (containing Asp-Gly) | ~92% (with ~8% aspartimide derivatives) | - |
Data extracted from a study on Picoc-SPPS, where purity was determined by HPLC analysis of the crude product after resin cleavage.
Overall Yield and Final Purity
While extensive comparative data on final yields after purification is still emerging for the newer Picoc-SPPS method, historical use of 4-picolyl esters in solution-phase synthesis has demonstrated the potential for high overall yields. For instance, a synthesis of protected bradykinin (B550075) using the 4-picolyl ester method reported an overall yield of 42% after purification.[1]
For comparison, the final yield of peptides synthesized via standard Fmoc-SPPS can vary widely depending on the peptide sequence, length, and the efficiency of each coupling and deprotection step, as well as the purification process. Generally, crude purities for Fmoc-SPPS can range from 50-90%.[2]
| Synthesis Method | Peptide | Overall Yield (after purification) | Final Purity |
| 4-Picolyl Ester Method | Protected Bradykinin | 42% | Biologically active |
| Standard Fmoc-SPPS | Various Peptides | Highly variable (typically 10-50%) | >95% to >98% (application dependent) |
Experimental Workflows
The following diagrams illustrate the key differences in the experimental workflows between Picoc-SPPS and standard Fmoc-SPPS, highlighting the streamlined nature of the former which contributes to a cleaner crude product.
References
A Comparative Guide to Orthogonal Deprotection Strategies Involving the 4-Picolyl Group
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as oligosaccharides, peptides, and natural products. An ideal protecting group strategy employs orthogonal sets, wherein each group can be selectively removed under specific conditions without affecting others present in the molecule.[1][2] The 4-picoloyl (Pico) group, a derivative of picolinic acid, has emerged as a versatile protecting group, primarily for hydroxyl functions, offering unique advantages in orthogonal deprotection schemes.[3][4]
The picoloyl (Pico) ester has proven to be a versatile protecting group in carbohydrate chemistry.[3][4][5] It can be used for stereocontrolling glycosylations and as a temporary protecting group that can be chemoselectively cleaved in the presence of many other common protecting groups.[3][4][5] This guide provides a comparative analysis of the 4-picolyl group's deprotection, supported by experimental data and protocols, to aid researchers in its effective implementation.
Deprotection of the 4-Picolyl Group: A Comparison of Methods
The key to the utility of the 4-picolyl group lies in its unique deprotection conditions, which are mild and highly selective. While it can be removed under traditional Zemplén conditions (sodium methoxide (B1231860) in methanol), its stability is comparable to the benzoyl group under these conditions, offering little orthogonal advantage.[4] The true strength of the Pico group is realized through its chemoselective cleavage using metal salts.
Initially, stoichiometric amounts of zinc(II) acetate (B1210297) or copper(II) acetate were used for this purpose, but these reactions were often slow, sometimes requiring up to 16 hours.[3][4] More recent advancements have introduced a rapid and efficient catalytic method using inexpensive iron(III) chloride (FeCl₃) or copper(II) acetate (Cu(OAc)₂).[3][4] These catalytic conditions are remarkably chemoselective and compatible with a wide array of other protecting groups.[3]
The choice between FeCl₃ and Cu(OAc)₂ can influence reaction time and yield, depending on the substrate. The following table summarizes the performance of these catalysts for the deprotection of various 4-picolyl-protected carbohydrate derivatives.
| Substrate | Catalyst (30 mol%) | Reaction Time | Yield (%) | Reference |
| 4-Pico Thioglycoside | FeCl₃ | 3.5 h | 99 | [4] |
| 4-Pico Thioglycoside | Cu(OAc)₂ | 3 h | 99 | [4] |
| 3-Pico Benzylidene-protected Thiomannoside | FeCl₃ | 30 min | 92 | [3][4] |
| 3-Pico Benzylidene-protected Thiomannoside | Cu(OAc)₂ | 10 min | 99 | [3][4] |
| 4-Pico Acetylated Sialic Acid Derivative | FeCl₃ | 50 min | 95 | [4] |
| 4-Pico Acetylated Sialic Acid Derivative | Cu(OAc)₂ | 20 min | 73 | [4] |
| 6-Pico Differentially Protected Thioglycoside | FeCl₃ | 15 min | 97 | [4] |
| 4-Pico PMB-protected Glucal | FeCl₃ | 4 h | 99 | [4] |
| 4-Pico PMB-protected Glucal | Cu(OAc)₂ | 20 min | 85 | [4] |
Observations:
-
Both FeCl₃ and Cu(OAc)₂ are highly effective, affording excellent yields.[3][4]
-
Cu(OAc)₂ generally leads to significantly faster reactions.[3][4]
-
However, for some substrates, the faster reaction with Cu(OAc)₂ can result in slightly lower yields compared to FeCl₃.[4]
Orthogonality with Common Protecting Groups
The primary advantage of the catalytic deprotection of the Pico group is its orthogonality. The mild, metal-catalyzed conditions do not affect a wide range of other protecting groups commonly used in complex molecule synthesis.
The following table details the stability of common protecting groups under the conditions required for 4-picolyl group removal and vice-versa.
| Protecting Group (PG) | Abbreviation | Typical Deprotection Condition(s) | Stable to Pico Deprotection? (FeCl₃/Cu(OAc)₂) | Pico Group Stable to PG Deprotection? |
| Acetyl | Ac | NaOMe/MeOH; K₂CO₃/MeOH | Yes[4] | No |
| Benzoyl | Bz | NaOMe/MeOH (slower than Ac) | Yes[3][4] | No |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Yes | Yes |
| p-Methoxybenzyl | PMB | DDQ, CAN (Oxidative) | Yes[4] | Yes |
| Benzylidene Acetal | Bn-acetal | Mild Acid (e.g., AcOH) | Yes[3][4] | Yes |
| tert-Butyldimethylsilyl | TBDMS/TBS | F⁻ (TBAF); Mild Acid | Yes | Yes |
| tert-Butyldiphenylsilyl | TBDPS | F⁻ (TBAF) | Yes | Yes |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes[4] | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes | Yes |
| Levulinoyl | Lev | Hydrazine (H₂NNH₂) | Yes | Yes |
This demonstrates that the 4-picolyl group is a valuable component of an orthogonal protection strategy, compatible with base-labile (Fmoc), acid-labile (Benzylidene acetal, TBDMS), fluoride-labile (TBDPS), and hydrogenation/oxidation-sensitive groups.
Experimental Protocols
General Procedure for Catalytic Deprotection of 4-Picolyl Esters
This protocol is adapted from the catalytic methods described in the literature.[3][4]
Materials:
-
4-Picolyl protected substrate
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Iron(III) chloride (FeCl₃) or Copper(II) acetate (Cu(OAc)₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-picolyl protected substrate in a mixture of MeOH and DCM (e.g., a 1:9 v/v ratio) to a suitable concentration (e.g., 0.1 M).
-
Place the solution under an inert atmosphere.
-
Add the catalyst, either FeCl₃ (30 mol %) or Cu(OAc)₂ (30 mol %), to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a chelating agent (e.g., a saturated aqueous solution of EDTA) or by filtration through a short pad of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the deprotected alcohol.
General Procedure for Protection of Alcohols with 4-Picolinic Acid
Materials:
-
Alcohol substrate
-
4-Picolinic acid
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol substrate (1.0 eq), 4-picolinic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the coupling agent, DCC or EDC (1.3 eq), portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting alcohol by TLC.
-
Once complete, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-picolyl ester.
Conclusion
The 4-picolyl group, in conjunction with catalytic deprotection using FeCl₃ or Cu(OAc)₂, represents a powerful tool for modern synthetic chemistry. Its selective removal under exceptionally mild conditions provides a high degree of orthogonality with a vast array of other commonly used protecting groups. This compatibility allows for more flexible and efficient synthetic planning, making the 4-picolyl group an excellent choice for researchers, scientists, and drug development professionals engaged in the synthesis of complex, polyfunctional molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Catalyst Contest: Evaluating Base Efficiency in 4-Picolyl Esterification
For researchers and professionals in drug development and organic synthesis, the efficient formation of esters is a critical step in the creation of novel molecules. The esterification of 4-picolyl alcohol, in particular, yields 4-picolyl esters which are valuable intermediates. The choice of base catalyst in this reaction significantly impacts reaction time, yield, and overall efficiency. This guide provides an objective comparison of common bases used for the acylation of 4-picolyl alcohol, supported by experimental data and detailed protocols.
Performance Comparison of Bases
The efficiency of different bases in the esterification of a primary alcohol like 4-picolyl alcohol with an acid anhydride, such as acetic anhydride, varies significantly. The most commonly employed bases for this transformation are 4-dimethylaminopyridine (B28879) (DMAP), pyridine (B92270), and triethylamine (B128534) (TEA). While TEA primarily serves as a non-nucleophilic acid scavenger, DMAP and pyridine act as nucleophilic catalysts.
| Base Catalyst | Role | Typical Reaction Time | Expected Yield | Key Advantages |
| 4-DMAP | Nucleophilic Catalyst | 30 minutes - 4 hours | >90% | High catalytic activity, significantly accelerates reaction rates, effective in small quantities.[1] |
| Pyridine | Nucleophilic Catalyst & Base | 12 - 24 hours | 70-85% | Acts as both catalyst and acid scavenger, readily available. |
| Triethylamine (TEA) | Non-nucleophilic Base | N/A (used with a catalyst) | N/A | Effectively neutralizes acid by-products without competing in the catalytic cycle. |
Note: Reaction times and yields are estimates for the esterification of a primary alcohol and may vary based on specific reaction conditions.
DMAP is a hypernucleophilic acylation catalyst and is demonstrably superior to pyridine in accelerating acylation reactions.[2] For instance, the rate of acetylation of isopropanol (B130326) was found to be approximately 20,000 times faster with DMAP than with pyridine.[1] This dramatic increase in reaction rate allows for milder reaction conditions and often leads to higher yields in shorter timeframes. Triethylamine is frequently used in conjunction with DMAP, where it acts as an auxiliary base to neutralize the acid generated during the reaction, freeing the DMAP to continue its catalytic cycle.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams have been generated.
References
Confirming 4-Pyridylmethyl Functionalization: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the successful functionalization of a molecule with a 4-pyridylmethyl group is a critical step in the synthesis of a wide range of compounds, including potential therapeutic agents. Confirmation of this modification requires robust analytical techniques. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to verify 4-pyridylmethyl functionalization, using the N-alkylation of aniline (B41778) as a representative example.
Spectroscopic Data: Before and After Functionalization
The introduction of the 4-pyridylmethyl group induces characteristic changes in the spectroscopic signatures of the parent molecule. The following tables summarize the expected shifts in ¹H NMR, ¹³C NMR, IR, and MS data upon the functionalization of aniline with a 4-pyridylmethyl group to form N-(pyridin-4-ylmethyl)aniline.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | Aniline (ppm) | N-(pyridin-4-ylmethyl)aniline (ppm) | Change |
| Pyridine H-2, H-6 | - | ~8.54 (d) | Appearance of doublet |
| Pyridine H-3, H-5 | - | ~7.25 (d) | Appearance of doublet |
| Methylene (-CH₂-) | - | ~4.30 (s) | Appearance of singlet |
| NH | ~3.65 (br s) | ~4.50 (br s) | Downfield shift |
| Aniline Aromatic H | 6.68 - 7.18 (m) | 6.60 - 7.20 (m) | Minor shifts and complexity changes |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | Aniline (ppm) [1][2][3] | N-(pyridin-4-ylmethyl)aniline (ppm) | Change |
| Pyridine C-2, C-6 | - | ~149.8 | Appearance of new signal |
| Pyridine C-4 | - | ~148.5 | Appearance of new signal |
| Pyridine C-3, C-5 | - | ~122.5 | Appearance of new signal |
| Methylene (-CH₂-) | - | ~47.5 | Appearance of new signal |
| Aniline C-ipso | ~146.4 | ~147.0 | Downfield shift |
| Aniline C-ortho | ~115.1 | ~113.0 | Upfield shift |
| Aniline C-meta | ~129.3 | ~129.5 | Minor downfield shift |
| Aniline C-para | ~118.6 | ~117.5 | Upfield shift |
Table 3: IR Spectral Data Comparison
| Vibrational Mode | Aniline (cm⁻¹) [4][5] | N-(pyridin-4-ylmethyl)aniline (cm⁻¹) | Change |
| N-H Stretch | 3442, 3360 (two bands for primary amine) | ~3410 (one band for secondary amine) | Disappearance of one N-H stretch |
| C-H Stretch (Aromatic) | ~3050 | ~3030 | Minor shift |
| C-H Stretch (Aliphatic) | - | ~2920 | Appearance of new band |
| N-H Bend | ~1619 | ~1600 | Shift to lower wavenumber |
| C=C Stretch (Pyridine) | - | ~1600, 1560 | Appearance of new bands |
| C-N Stretch (Aromatic) | ~1281 | ~1315 | Shift to higher wavenumber |
Table 4: Mass Spectrometry Data Comparison
| Parameter | Aniline [6][7][8] | N-(pyridin-4-ylmethyl)aniline [9] | Change |
| Molecular Ion (M⁺) | m/z 93 | m/z 184 | Increase by 91 (mass of pyridylmethyl group) |
| Key Fragmentation | Loss of H, HCN | Loss of phenylamino (B1219803) group (m/z 92), tropylium (B1234903) ion formation from benzyl (B1604629) fragment | Appearance of fragments characteristic of the pyridylmethyl moiety |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis of N-(pyridin-4-ylmethyl)aniline:
-
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide, add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 4-(chloromethyl)pyridine (B78701) hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 60 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 300 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).
-
FTIR Spectroscopy: Acquire the spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualization of Analytical Workflow
The logical flow of confirming 4-pyridylmethyl functionalization can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. hmdb.ca [hmdb.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. researchgate.net [researchgate.net]
- 7. Aniline(62-53-3) MS [m.chemicalbook.com]
- 8. Aniline [webbook.nist.gov]
- 9. 4-[(Pyridin-4-yl)methyl]aniline | C12H12N2 | CID 307158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Chloromethyl)pyridine Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like 4-(Chloromethyl)pyridine hydrochloride is paramount. This guide provides essential, step-by-step procedures for its safe disposal, ensuring a secure laboratory environment and regulatory compliance. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical requiring careful handling.[1] It is classified as harmful if swallowed and causes severe skin burns and eye damage. Furthermore, it can form very sensitive explosive metallic compounds.[2]
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To protect eyes from splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3] | To prevent skin contact and absorption.[3] |
| Body Protection | A standard, fully-buttoned laboratory coat.[3][4] | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4] | To avoid inhalation of dust or vapors.[3] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Hazard Identification and Classification
A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage. |
| Other Hazards | Forms very sensitive explosive metallic compounds.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations for hazardous waste.[3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]
-
Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[3][5]
2. Waste Collection and Labeling:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][4][5] The container should be made of a compatible material.
-
The label must include "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Corrosive, Toxic).[4]
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
-
Incineration at a licensed hazardous waste facility is a common and effective disposal method for halogenated organic compounds.[6]
Experimental Protocol: Potential for Chemical Neutralization
While direct disposal of the hazardous waste is the standard procedure, chemical neutralization through alkaline hydrolysis can be a viable method to degrade similar compounds before disposal.[7] Note: This protocol is for a similar compound and should be treated as a potential method. It is crucial to consult with your institution's EHS department before attempting any neutralization procedure.
Objective: To hydrolyze the chloromethyl group to a less reactive hydroxymethyl group.
Materials:
-
Waste containing this compound
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Heating mantle or water bath
-
pH indicator strips
Procedure:
-
Setup: Place the waste in the reaction vessel within a fume hood. If volatile organic solvents are present, attach a condenser.
-
Addition of Base: Slowly and with constant stirring, add the 10% sodium hydroxide solution to the waste. A 2 to 5-fold molar excess of NaOH relative to the estimated amount of this compound is a general guideline.[7]
-
Heating and Reaction: Gently heat the mixture to 50-60 °C.[7] Continue stirring at this temperature for 2-4 hours.[7]
-
Monitoring: Periodically check the pH of the solution to ensure it remains alkaline (pH > 10).[7]
-
Cooling and Disposal: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solution should be collected as aqueous hazardous waste and disposed of according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
